molecular formula C14H16N2 B1269784 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine CAS No. 272442-27-0

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Katalognummer: B1269784
CAS-Nummer: 272442-27-0
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: RRLDTKNWNRBUBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-benzyl-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-4-12(5-3-1)10-16-9-7-14-13(11-16)6-8-15-14/h1-6,8,15H,7,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLDTKNWNRBUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272442-27-0
Record name 5-Benzyl-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a viable synthetic pathway for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic scaffold of interest in medicinal chemistry. The synthesis is presented as a multi-step process commencing from commercially available starting materials. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic workflow and reaction pathway.

Synthesis Strategy

The synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine can be efficiently achieved through a three-step sequence. The overall strategy involves the initial preparation of N-benzyl-4-piperidone, which serves as the foundational six-membered nitrogen heterocycle. This is followed by the introduction of a side chain at the 3-position, which acts as a precursor for the pyrrole ring. The final step involves the cyclization of this intermediate to form the fused pyrrolo[3,2-c]pyridine ring system.

Synthesis_Workflow Start Starting Materials (Benzylamine, Acrylate Esters) Step1 Step 1: Synthesis of N-Benzyl-4-piperidone Start->Step1 Intermediate1 N-Benzyl-4-piperidone Step1->Intermediate1 Step2 Step 2: Alkylation with Chloroacetone Intermediate1->Step2 Intermediate2 3-Acetonyl-1-benzyl-4-piperidone Step2->Intermediate2 Step3 Step 3: Paal-Knorr Pyrrole Synthesis Intermediate2->Step3 FinalProduct 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine Step3->FinalProduct Reaction_Pathway cluster_step1 Step 1: Dieckmann Condensation & Hydrolysis cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Paal-Knorr Pyrrole Synthesis Starting Material 1 N,N-bis(β-propionate methyl ester) benzylamine Intermediate 1 N-Benzyl-4-piperidone Starting Material 1->Intermediate 1 1. Na, Toluene 2. HCl, H2O, Reflux Intermediate 1_alias N-Benzyl-4-piperidone Intermediate 2 3-Acetonyl-1-benzyl-4-piperidone Intermediate 1_alias->Intermediate 2 1. Base (e.g., LDA) 2. Chloroacetone Intermediate 2_alias 3-Acetonyl-1-benzyl-4-piperidone Final Product 5-Benzyl-4,5,6,7-tetrahydro-1H- pyrrolo[3,2-c]pyridine Intermediate 2_alias->Final Product NH4OAc, Acetic Acid, Reflux

An In-depth Technical Guide on the Potential Mechanism of Action of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature detailing the specific mechanism of action, biological targets, or quantitative bioactivity of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. This technical guide, therefore, provides an in-depth overview of the known mechanisms of action of structurally related compounds containing the pyrrolopyridine scaffold. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of compounds.

The pyrrolopyridine core is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. Derivatives of the various isomers of pyrrolopyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and central nervous system effects. This guide will explore these established mechanisms as a predictive framework for the potential bioactivity of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

Potential Therapeutic Areas and Mechanisms of Action

Based on the activities of analogous compounds, 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine could potentially exhibit a range of mechanisms of action. The primary areas of interest for the pyrrolopyridine scaffold include oncology, virology, and neurology.

1. Oncology:

A significant number of pyrrolopyridine derivatives have been investigated as anticancer agents, acting through various mechanisms:

  • Kinase Inhibition: Many pyrrolopyridine derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1][2] Key kinase targets for this scaffold include:

    • Epidermal Growth Factor Receptor (EGFR)

    • Vascular Endothelial Growth Factor Receptor (VEGFR)

    • Fibroblast Growth Factor Receptor (FGFR)

    • FMS-like tyrosine kinase 3 (Flt3)

    • Cyclin-Dependent Kinases (CDKs)[3]

  • Tubulin Polymerization Inhibition: Certain derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as inhibitors of tubulin polymerization, binding to the colchicine site.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis.[4]

  • NAMPT Inhibition: Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is critical for cancer cell metabolism and survival. Pyrrolo[3,4-c]pyridine derivatives have been developed as potent NAMPT inhibitors.[5]

2. Virology:

  • HIV-1 Integrase Inhibition: The pyrrolopyridine scaffold has been utilized to develop inhibitors of HIV-1 integrase, an essential enzyme for the integration of the viral genome into the host cell's DNA.[1][6]

3. Neurology:

  • Serotonin and Dopamine Receptor Modulation: The broader class of nitrogen-containing heterocyclic compounds, including structures related to pyrrolopyridines, has been explored for activity at various central nervous system (CNS) receptors, such as serotonin (5-HT) and dopamine (D2) receptors.[7]

  • Analgesic and Sedative Effects: Derivatives of pyrrolo[3,4-c]pyridine have been reported to possess analgesic and sedative properties, suggesting potential interactions with CNS pathways that modulate pain and arousal.[1][8]

Quantitative Data for Structurally Related Compounds

The following tables summarize the quantitative biological data for various pyrrolopyridine derivatives, providing a reference for the potential potency of new compounds based on this scaffold.

Table 1: Anticancer Activity of Pyrrolopyridine Derivatives

Compound ClassTarget/Cell LineActivity (IC50/Ki)Reference
1H-pyrrolo[3,2-c]pyridineHeLa, SGC-7901, MCF-70.12 - 0.21 µM[4]
Pyrrolo[2,3-d]pyrimidineEGFR (T790M mutant)0.21 nM[2]
Pyrrolo[2,3-d]pyrimidineHepG2, MCF-7, MDA-MB-231, HeLa5.28 - 9.08 µM (for compound 7)[3]
Pyrrolo[3,4-c]pyridineNAMPT10 - 11 nM[5]

Table 2: Other Biological Activities of Pyrrolopyridine Derivatives

Compound ClassTargetActivity (IC50/EC50)Reference
Pyrrolo[3,4-c]pyridineHIV-1 Integrase6 - 22 µM[1]
Pyrrolo[3,2-c]pyridinePlatelet Aggregation (ADP-induced)Varies with lipophilicity[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the context of pyrrolopyridine research are provided below. These protocols can be adapted for the evaluation of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

1. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit a specific protein kinase by measuring the amount of ATP remaining after the kinase reaction.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate

    • ATP

    • Kinase assay buffer

    • Test compound

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound dilutions. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Prepare a master mix containing the kinase and its substrate in the assay buffer.

    • Dispense the kinase/substrate mixture into each well.

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate at room temperature for 60-120 minutes.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.[10][11]

2. Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules by monitoring the change in turbidity.

  • Materials:

    • Purified tubulin (e.g., from porcine brain)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

    • GTP solution

    • Test compound

    • Spectrophotometer with temperature control

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • On ice, add the tubulin polymerization buffer, tubulin, and test compound to a microplate.

    • Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).

    • Plot the absorbance versus time to generate polymerization curves.

    • Analyze the curves to determine the effect of the compound on the lag time, polymerization rate, and maximum polymer mass.[12][13]

3. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cells of interest

    • Culture medium

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[14][15]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways that could be modulated by 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine and a general workflow for its characterization.

Receptor_Tyrosine_Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) RAS RAS RTK->RAS P PI3K PI3K RTK->PI3K P Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Pyrrolopyridine 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine Pyrrolopyridine->RTK Potential Inhibition

Caption: Potential inhibition of Receptor Tyrosine Kinase signaling by a pyrrolopyridine derivative.

Microtubule_Dynamics_Inhibition cluster_tubulin Microtubule Dynamics Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Disruption leads to Pyrrolopyridine 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine (Colchicine Site Binder) Pyrrolopyridine->Tubulin Inhibition of Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Potential mechanism of anticancer activity via inhibition of tubulin polymerization.

Drug_Discovery_Workflow cluster_screening Initial Screening cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization PrimaryAssay Primary Screening (e.g., Cell Viability Assay) HitIdent Hit Identification PrimaryAssay->HitIdent BiochemAssay Biochemical Assays (e.g., Kinase, Tubulin) HitIdent->BiochemAssay CellBasedAssay Cell-Based Assays (e.g., Pathway Analysis) HitIdent->CellBasedAssay TargetIdent Target Identification & Validation BiochemAssay->TargetIdent CellBasedAssay->TargetIdent SAR Structure-Activity Relationship (SAR) TargetIdent->SAR ADME ADME/Tox Profiling SAR->ADME LeadCompound Lead Compound SAR->LeadCompound ADME->LeadCompound

Caption: General workflow for the characterization of novel pyrrolopyridine derivatives.

Conclusion

While the precise mechanism of action for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine remains to be elucidated through dedicated research, the extensive studies on the broader class of pyrrolopyridine derivatives provide a strong foundation for predicting its potential biological activities. The versatility of this scaffold suggests that the title compound could be a valuable probe or starting point for the development of novel therapeutics, particularly in the fields of oncology, virology, and neurology. The experimental protocols and potential signaling pathways detailed in this guide offer a comprehensive framework for initiating the pharmacological investigation of this and other related compounds. Further research, beginning with broad cell-based screening and followed by more specific biochemical and mechanistic studies, is necessary to determine the definitive mechanism of action and therapeutic potential of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

References

The Biological Activity of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the known and potential biological activities of the 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold. Direct biological data for this specific molecule is limited in publicly accessible literature. Therefore, this document focuses on the well-documented activities of the core 1H-pyrrolo[3,2-c]pyridine nucleus and its derivatives, providing a strong predictive framework for the biological profile of the title compound. The primary activities associated with this scaffold are potent anticancer effects, primarily mediated through kinase inhibition and disruption of tubulin polymerization. This guide summarizes key quantitative data from closely related analogs, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

The pyrrolo[3,2-c]pyridine is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purines, which allows it to function as a hinge-binding motif for various protein kinases.[1] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, with a significant emphasis on oncology. This guide specifically explores the biological potential of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, a derivative featuring a saturated pyridine ring and an N-benzyl substitution. While this specific molecule is not extensively characterized, the activities of its parent scaffold and related analogs provide a strong foundation for predicting its pharmacological profile.

Predicted Biological Activities and Mechanisms of Action

Based on the available literature for the 1H-pyrrolo[3,2-c]pyridine scaffold, the primary predicted biological activities for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine are:

  • Anticancer Activity: This is the most prominently reported activity for this class of compounds.

  • Kinase Inhibition: The scaffold is a known ATP-mimetic and has been shown to inhibit various protein kinases involved in cancer cell proliferation and survival.[2]

  • Tubulin Polymerization Inhibition: Certain derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3]

Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine scaffold, a close isomer, is a well-established kinase inhibitor framework.[2][4] This inhibitory action is attributed to the scaffold's ability to mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their catalytic activity. While specific targets for the pyrrolo[3,2-c]pyridine core are still under broad investigation, FMS kinase has been identified as one potential target. The N-benzyl group of the title compound could potentially influence binding affinity and selectivity for different kinases.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Compound 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine (Predicted) Compound->RTK Inhibition (Predicted) Compound->Tubulin Inhibition of Polymerization (Predicted)

Figure 1: Predicted Signaling Pathway Inhibition.
Tubulin Polymerization Inhibition

A recent study has detailed the activity of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization.[3] These compounds were found to bind to the colchicine site on β-tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton leads to arrest of the cell cycle in the G2/M phase and subsequent apoptosis. The N-benzyl group on the saturated pyridine ring of the title compound may influence the binding affinity to the colchicine site.

Quantitative Biological Data (Representative Analogs)

Due to the absence of direct quantitative data for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, the following table summarizes the in vitro antiproliferative activity of closely related 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines. This data is extracted from a study on 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as colchicine-binding site inhibitors.[3]

Table 1: In Vitro Antiproliferative Activity of Representative 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound IDR Group (at position 6)HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl0.85 ± 0.070.92 ± 0.081.12 ± 0.11
10c m-tolyl0.63 ± 0.050.71 ± 0.060.88 ± 0.09
10h 4-methoxyphenyl0.41 ± 0.030.53 ± 0.040.67 ± 0.05
10k 4-ethoxyphenyl0.32 ± 0.020.41 ± 0.030.55 ± 0.04
10t Indol-5-yl0.12 ± 0.010.15 ± 0.010.21 ± 0.02

Data is presented as mean ± SD from three independent experiments.[3]

Detailed Experimental Protocols

The following are representative protocols for assays relevant to the predicted biological activities of the pyrrolo[3,2-c]pyridine scaffold.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC₅₀ value of a compound against a target kinase.[5]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Kinase Reaction Initiation: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Reaction Stoppage and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Luminescent Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Dispense Compound/DMSO into 384-well plate A->B C Add Kinase/Substrate Mix B->C D Add ATP to Initiate Reaction C->D E Incubate at RT (60-120 min) D->E F Add ADP-Glo™ Reagent (Stop Reaction) E->F G Add Kinase Detection Reagent F->G H Incubate at RT (30 min) G->H I Measure Luminescence H->I J Data Analysis (Calculate IC₅₀) I->J

Figure 2: Kinase Inhibition Assay Workflow.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol describes a method to determine the direct effect of a compound on tubulin polymerization.[6][7]

Materials:

  • Purified porcine brain tubulin (2 mg/mL)

  • Assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP (1 mM)

  • Glycerol (10%)

  • DAPI (6.3 µM)

  • Test compound (at various concentrations)

  • Fluorometer with a temperature-controlled cuvette holder

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing assay buffer, GTP, glycerol, and DAPI.

  • Compound Addition: Add the test compound or vehicle control (DMSO) to the reaction mixture and incubate on ice for a few minutes.

  • Initiation of Polymerization: Add the purified tubulin to the cuvette, mix gently, and immediately place it in the fluorometer pre-warmed to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence intensity over time (typically for 60 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. The effect of the inhibitor can be quantified by measuring changes in the lag time, the maximum rate of polymerization (Vmax), and the final polymer mass compared to the control.

A Prepare Reaction Mix (Buffer, GTP, Glycerol, DAPI) B Add Test Compound/DMSO A->B C Incubate on Ice B->C D Add Purified Tubulin C->D E Place in Fluorometer (37°C) D->E F Monitor Fluorescence vs. Time E->F G Data Analysis (Polymerization Curves) F->G

Figure 3: Tubulin Polymerization Assay Workflow.

Conclusion and Future Directions

The 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold holds significant promise as a template for the development of novel therapeutic agents, particularly in the field of oncology. Based on the robust data available for its parent 1H-pyrrolo[3,2-c]pyridine core, it is strongly predicted that this compound will exhibit anticancer properties through mechanisms involving kinase inhibition and disruption of microtubule dynamics.

Future research should focus on the synthesis and direct biological evaluation of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine to confirm these predicted activities. In vitro screening against a panel of cancer cell lines and a diverse set of kinases would be crucial first steps. Subsequent structure-activity relationship (SAR) studies, exploring variations of the benzyl substituent and modifications on the pyrrole ring, could lead to the identification of more potent and selective drug candidates. The experimental protocols and data presented in this guide provide a solid foundation for initiating such a research program.

References

An In-depth Technical Guide to the Chemical Properties of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, also known as 5-benzyl-4,5,6,7-tetrahydro-5-azaindole, is a heterocyclic compound belonging to the azaindole class of molecules. The pyrrolo[3,2-c]pyridine core is a recognized privileged structure in medicinal chemistry, appearing in various compounds with significant biological activities. This technical guide provides a summary of the available chemical and physical properties of the title compound. It should be noted that while the compound is commercially available, detailed experimental data in peer-reviewed literature is limited. Therefore, this guide compiles information from chemical suppliers and extrapolates potential characteristics from studies on related derivatives.

Chemical and Physical Properties

The core chemical and physical properties of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine are summarized below. The data is primarily sourced from commercial suppliers and computational predictions due to a lack of extensive characterization in published literature.

PropertyValueSource
CAS Number 272442-27-0Chemical Supplier Data
Molecular Formula C₁₄H₁₆N₂Chemical Supplier Data
Molecular Weight 212.29 g/mol Chemical Supplier Data
Physical Form Solid[1]
Boiling Point 364.6 °C at 760 mmHg (Predicted)Commercial Supplier
Storage Temperature 2-8 °C, Sealed in dry conditions[1]
Purity ≥95%[2]
InChI Key RRLDTKNWNRBUBK-UHFFFAOYSA-N[1]

Spectral Data

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been performed on the compound.[1][3] The data confirms a molecular weight of 212 g/mol .[3] The full spectrum, which would provide detailed fragmentation patterns for structural elucidation, is available through specialized databases.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for this compound are not available in the cited literature. For structural confirmation, researchers would typically expect to see:

  • ¹H NMR: Signals corresponding to the aromatic protons of the benzyl group, the pyrrole proton, and the aliphatic protons of the tetrahydro-pyridine ring.

  • ¹³C NMR: Resonances for the carbons of the benzyl group, the pyrrole ring, and the saturated tetrahydro-pyridine portion of the molecule.

Infrared (IR) Spectroscopy

Experimental IR data is currently unavailable. An anticipated spectrum would include characteristic peaks for:

  • N-H stretching of the pyrrole ring.

  • C-H stretching from the aromatic and aliphatic regions.

  • C=C stretching from the aromatic and pyrrole rings.

  • C-N stretching vibrations.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of the parent 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is not described in the available literature. However, syntheses of related substituted pyrrolo[3,2-c]pyridines and other azaindoles have been reported.[4][5] A general synthetic approach can be inferred, often involving the construction of the fused ring system from a substituted piperidine precursor.

For instance, the synthesis of a more complex derivative, (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine, involves a two-step process starting from 1-benzylpiperidin-4-one.[6] This suggests that a potential synthetic route to the title compound could start with a suitably protected 4-aminopiperidine derivative which is then elaborated to form the fused pyrrole ring.

Below is a conceptual workflow for the synthesis of a tetrahydropyrrolopyridine core, which could be adapted for the target molecule.

G cluster_0 General Synthetic Workflow Start Substituted Piperidine Precursor Step1 Functional Group Interconversion Start->Step1 Chemical Reagents Step2 Cyclization to form Pyrrole Ring Step1->Step2 Ring-closing Conditions Final 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine Step2->Final Deprotection/ Purification

Caption: Conceptual workflow for pyrrolo[3,2-c]pyridine synthesis.

Biological and Pharmacological Context

Direct biological or pharmacological studies on 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine have not been identified in the surveyed literature. However, the broader class of compounds known as azaindoles (or pyrrolopyridines) are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive molecules.[7][8]

Derivatives of the isomeric pyrrolo[3,4-c]pyridine scaffold have been investigated for a range of activities, including analgesic and sedative properties.[9] More complex molecules incorporating the pyrrolo[3,2-c]pyridine core have been synthesized and evaluated for activities such as antioxidant potential.[6][10] For example, a synthesized pyrazolo-pyridine analogue demonstrated moderate antioxidant activity in a DPPH assay.[6][10]

The azaindole framework can act as a bioisostere for indole, and the nitrogen atom in the pyridine ring can modulate physicochemical properties like solubility and provides an additional hydrogen bond acceptor, which can enhance binding affinity to biological targets such as protein kinases.[7]

The general significance of this structural class is illustrated in the following diagram, highlighting its role in drug discovery.

G cluster_1 Role in Drug Discovery Core Pyrrolo[3,2-c]pyridine (Azaindole) Core Properties Modulated Physicochemical Properties (e.g., Solubility) Additional H-bond Acceptor Core->Properties Targets Potential Biological Targets (e.g., Kinases, Receptors) Properties->Targets Improved Binding Activity Diverse Biological Activities (e.g., Anticancer, Analgesic, Antioxidant) Targets->Activity Leads to

Caption: The role of the azaindole core in medicinal chemistry.

Conclusion

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a readily available synthetic building block with a core structure of significant interest in medicinal chemistry. While comprehensive, publicly available experimental data on the parent compound is scarce, its structural relationship to a wide range of biologically active molecules suggests its utility as a scaffold for the development of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its pharmacological potential. Researchers utilizing this compound should consider performing full analytical characterization upon receipt.

References

An In-depth Technical Guide to 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical identity of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, and delves into the broader biological activities and therapeutic potential of the pyrrolo[3,2-c]pyridine scaffold. Given the limited publicly available data on the specific biological functions of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, this guide draws upon research on structurally related analogs to provide insights into its potential applications for researchers, scientists, and drug development professionals.

Chemical Identity

IUPAC Name: 5-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

IdentifierValue
CAS Number 272442-27-0
Molecular Formula C₁₄H₁₆N₂
Molecular Weight 212.29 g/mol

Biological and Pharmacological Activities of Pyrrolo[3,2-c]pyridine Derivatives

The pyrrolo[3,2-c]pyridine core is a versatile scaffold that has been incorporated into a variety of biologically active molecules. Research into derivatives of this structure has revealed potential therapeutic applications in oncology, inflammatory diseases, and neurology. Although specific data for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is scarce, the following table summarizes the activities of related compounds, providing a basis for potential areas of investigation.

Compound DerivativeBiological ActivityQuantitative DataReference
1H-pyrrolo[3,2-c]pyridine derivativesAnticancer (Colchicine-binding site inhibitors)IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cell lines for compound 10t.[1][1]
(E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridineAntioxidantIC50 value of 194.06 ± 7.88 µg/mL (0.337 mM) in a DPPH assay.[2][2]
Pyrrolo[3,4-c]pyridine derivativesAnalgesic and SedativeActivity observed in "hot plate" and "writhing" tests. Some imide derivatives were more active than aspirin and two were similar to morphine.[3][3]
5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamidesSelective FGFR4 InhibitorsCompound 10z exhibited single-digit nanomolar activity against wild-type FGFR4 and mutant variants. Antiproliferative IC50 values of 37, 32, and 94 nM against Hep3B, JHH-7, and HuH-7 HCC cells, respectively.[4][4]

Experimental Protocols

To facilitate further research, this section provides a detailed, representative experimental protocol for the synthesis of a pyrrolo[3,2-c]pyridine derivative, adapted from the literature.

General Synthetic Procedure for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines[1]

This procedure outlines a Suzuki cross-coupling reaction, a common method for creating carbon-carbon bonds.

Materials:

  • 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (starting material)

  • Substituted phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • In a microwave reactor vessel, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the respective substituted phenylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol).

  • Add 1,4-dioxane (6 mL) and water (2 mL) to the vessel.

  • Degas the mixture with nitrogen (N₂).

  • Seal the vessel and heat the reaction mixture in a microwave reactor for 26 minutes at 125 °C.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

Signaling Pathways

While the specific signaling pathways modulated by 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine are not yet elucidated, the broader class of pyrrolopyridine derivatives has been shown to interact with key cellular signaling cascades. For instance, certain derivatives act as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial in cell proliferation, differentiation, and survival.

Below is a simplified representation of the FGFR signaling pathway, which can be a target for pyrrolo[3,2-c]pyridine-based inhibitors.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 Dimerization & Autophosphorylation FGFR->P1 Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT PLCg PLCγ Pathway P1->PLCg Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway targeted by some pyrrolopyridine derivatives.

This diagram illustrates how Fibroblast Growth Factor (FGF) binding to its receptor (FGFR) triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately promoting cell proliferation and survival. Pyrrolo[3,2-c]pyridine-based inhibitors can block this process by binding to the FGFR, thereby preventing its activation.

Conclusion

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine belongs to a class of heterocyclic compounds with significant, yet largely untapped, therapeutic potential. While direct biological data for this specific molecule is limited, the diverse activities of its structural analogs in areas such as oncology and neuropharmacology suggest that it is a promising candidate for further investigation. The experimental protocols and pathway information provided in this guide offer a foundational framework for researchers to explore the pharmacological profile of this and related compounds. Future studies are warranted to elucidate the specific mechanisms of action and potential clinical applications of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

References

An In-depth Technical Guide on the Structural Elucidation of Tetrahydropyrrolopyridine Scaffolds: A Case Study Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Its rigid, fused-ring structure provides a valuable template for the design of therapeutic agents targeting a range of biological targets. This guide provides a comprehensive overview of the synthetic methodologies, structural characterization, and potential biological relevance of this scaffold, with a particular focus on the N-benzylated derivative, 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. While specific crystallographic data for this exact molecule is not publicly available, this document will utilize data from closely related, structurally characterized analogs to provide a detailed technical framework for researchers, scientists, and drug development professionals.

Synthesis and Experimental Protocols

The synthesis of tetrahydropyrrolopyridine derivatives often involves multi-step sequences. A common strategy involves the construction of a piperidone ring followed by the annulation of the pyrrole ring.

General Synthetic Approach

A plausible synthetic route to 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine and its derivatives can be conceptualized through established organic chemistry reactions. The following workflow illustrates a generalized synthetic pathway.

G cluster_0 Synthesis Workflow Start 1-Benzyl-4-piperidone Step1 Claisen-Schmidt Condensation (e.g., with 3,4-dimethoxybenzaldehyde) Start->Step1 Reactant Intermediate 1-benzyl-3,5-bis(benzylidene)piperidin-4-one Step1->Intermediate Forms Step2 Nucleophilic Addition & Cyclization (e.g., with phenylhydrazine) Intermediate->Step2 Reactant Alternative Alternative Cyclization Strategy (e.g., Fischer Indole Synthesis) Intermediate->Alternative Can undergo Product Pyrazolo-pyridine derivative Step2->Product Yields Target 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine Alternative->Target To potentially form

Caption: Generalized synthetic workflow for tetrahydropyrrolopyridine derivatives.

Detailed Experimental Protocol: Synthesis of a Pyrazolo-Pyridine Analogue[1]

This protocol describes the synthesis of (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine, a related derivative.

Step 1: Synthesis of 1-benzyl-3,5-bis((E)-3,4-dimethoxybenzylidene)piperidin-4-one

  • Dissolve 1-benzylpiperidin-4-one (5.0 mmol) in 5 mL of ethanol.

  • Add 3,4-dimethoxybenzaldehyde (10.0 mmol) and a 10% potassium hydroxide solution (4 mL).

  • Irradiate the mixture in a microwave reactor at 180 W and 135 °C for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the mixture with 3 N hydrochloric acid.

  • Cool the mixture in an ice bath for 6 hours to facilitate crystallization.

  • Filter the resulting crystals using a Buchner funnel and wash with cold deionized water and n-hexane.

Step 2: Synthesis of the title pyrazolo-pyridine compound

  • React the intermediate from Step 1 with phenylhydrazine in the presence of potassium hydroxide.

  • Reflux the mixture for 3 hours.

  • The pyrazolo-pyridine ring is formed through nucleophilic addition of phenylhydrazine to the carbonyl group, followed by intramolecular cyclization.

Structural Characterization and Data Presentation

The structural elucidation of novel compounds relies on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the proton and carbon framework of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between atoms.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compound. For 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, a mass spectrum is available which aids in its identification[1].

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

  • UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the crystal structure of the title compound is not available, the following table presents crystallographic data for a related pyrrolopyridine derivative, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, to illustrate the type of data obtained from such an analysis[2].

ParameterValue
Chemical FormulaC7H5BrN2
Molecular Weight197.04
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.9082 (4)
b (Å)13.3632 (6)
c (Å)5.8330 (3)
β (°)103.403 (5)
Volume (Å3)675.47 (6)
Z4
Temperature (K)100

Biological Activity and Signaling Pathways

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown a range of biological activities, making them attractive candidates for drug discovery programs.

Potential Therapeutic Applications
  • Anticancer Activity: Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been investigated as colchicine-binding site inhibitors with potent anticancer activities[3]. They can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

  • Kinase Inhibition: Pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase, suggesting their potential as anticancer and anti-inflammatory agents[4].

  • Antiviral and Other Activities: The broader family of pyrrolopyridines has been explored for various therapeutic applications, including antiviral (HIV), antidiabetic, and analgesic properties[4][5].

The following diagram illustrates a simplified signaling pathway that could be targeted by pyrrolopyridine derivatives with anticancer properties.

G cluster_1 Microtubule Dynamics in Cell Division Drug Pyrrolo[3,2-c]pyridine Derivative Tubulin Tubulin Dimers Drug->Tubulin Binds to Drug->Inhibition Polymerization Microtubule Polymerization Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Mitosis Proper Mitotic Spindle Formation Microtubules->Mitosis CellDivision Cell Division Mitosis->CellDivision Apoptosis Apoptosis Inhibition->Polymerization Inhibits Inhibition->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by a pyrrolopyridine derivative.

Conclusion

The 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold represents a promising area for further research and development in medicinal chemistry. While a definitive crystal structure for this specific molecule is yet to be published, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological applications based on closely related analogs. The detailed protocols and data presentation herein are intended to assist researchers in the design and execution of their own studies on this important class of heterocyclic compounds. Future work should focus on the single-crystal growth and X-ray diffraction analysis of the title compound to unequivocally determine its three-dimensional structure and further inform structure-activity relationship studies.

References

Spectroscopic Characterization of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available spectroscopic data for the specific compound 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is limited. This guide provides a framework for its characterization based on established methodologies for related heterocyclic compounds and will use data from structurally similar molecules as illustrative examples.

Introduction

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound featuring a fused pyrrolopyridine core with a benzyl group attached to the nitrogen atom of the tetrahydropyridine ring. This structural motif is of interest to medicinal chemists and drug development professionals due to its presence in various biologically active molecules. The N-benzyl piperidine moiety, a key component of the target molecule, is frequently utilized in drug discovery to modulate physicochemical properties and efficacy.[1] Accurate structural elucidation and purity assessment are critical for any research and development involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose. This document outlines the expected spectroscopic data and the experimental protocols for the comprehensive characterization of this molecule.

Mass Spectrometry (MS) Data

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Expected Molecular Weight:

  • Molecular Formula: C₁₄H₁₆N₂

  • Monoisotopic Mass: 212.1313 g/mol

  • Average Mass: 212.289 g/mol

Table 1: Illustrative HRMS Data for a Related Benzyl-Pyrazolo-Pyridine Derivative [3]

ParameterValue
Molecular FormulaC₃₆H₃₈N₃O₄
Ionization ModeESI+
Calculated Mass [M+H]⁺576.2862
Found Mass [M+H]⁺576.2867

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Although specific NMR data for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is not available in the cited literature, the expected chemical shifts can be predicted based on the structure. The following tables provide illustrative ¹H and ¹³C NMR data from a related compound, (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine, to demonstrate the type of data obtained.[3]

Table 2: Illustrative ¹H NMR Data for a Related Benzyl-Pyrazolo-Pyridine Derivative (CDCl₃, 500 MHz) [3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.27–7.22m5HAromatic protons (Benzyl ring)
7.17t2HAromatic protons (Phenyl ring)
7.10d2HAromatic protons (Phenyl ring)
6.95d1HAromatic proton (Dimethoxyphenyl)
6.91dd1HAromatic proton (Dimethoxyphenyl)
6.85d1HAromatic proton (Dimethoxyphenyl)
6.83s2HAromatic protons (Dimethoxyphenyl)
6.77s1HAromatic proton (Dimethoxyphenyl)
7.29s1HProton 7b

Table 3: Illustrative ¹³C NMR Data for a Related Benzyl-Pyrazolo-Pyridine Derivative (CDCl₃, 125 MHz) [3]

Chemical Shift (δ) ppm
151.83, 149.71, 148.55, 148.53 (2C), 147.15, 137.51, 134.20, 129.08, 128.93 (2C)
128.70 (2C), 128.38 (2C), 127.39, 126.27, 126.22, 122.67, 120.39, 118.45, 115.21 (2C)
112.51, 111.46, 110.90, 108.75, 72.03, 62.18, 55.97, 55.91, 55.87, 55.79, 55.58, 55.38, 54.35

Experimental Protocols

Mass Spectrometry

A standard protocol for the analysis of heterocyclic amines by liquid chromatography-mass spectrometry (LC-MS) is as follows.

Sample Preparation (QuEChERS Method) [4]

  • Weigh approximately 1-2 g of the sample into a 50 mL centrifuge tube.

  • Add a suitable volume of water and vortex to homogenize.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add MgSO₄, PSA, and C18EC sorbents, vortex, and then centrifuge.

  • The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection.

Instrumentation and Conditions [5]

  • Instrument: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Separation: A C18 column is typically used with a gradient elution of water (containing a modifier like formic acid) and an organic solvent such as acetonitrile or methanol.

  • MS Detection: The mass spectrometer is operated in positive ionization mode using Multiple Reaction Monitoring (MRM) for quantification or full scan mode for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general protocol for acquiring NMR spectra of small organic molecules.

Sample Preparation

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

Data Acquisition [6]

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR: A standard single-pulse experiment (e.g., 'zgpr' on Bruker instruments) is used. Key parameters include setting the spectral width to cover the expected proton chemical shift range, an appropriate acquisition time, and a relaxation delay.

  • ¹³C NMR: A proton-decoupled experiment is typically run to obtain singlets for each unique carbon.

  • 2D NMR: For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

G Experimental Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - ESI-MS - HRMS Purification->MS Sample Submission NMR NMR Spectroscopy - 1H NMR - 13C NMR Purification->NMR Sample Submission MW_Confirm Molecular Weight Confirmation MS->MW_Confirm TwoD_NMR 2D NMR - COSY - HSQC/HMBC NMR->TwoD_NMR If needed for assignments Struct_Elucidate Structural Elucidation NMR->Struct_Elucidate TwoD_NMR->Struct_Elucidate Final_Confirm Final Structure Confirmation MW_Confirm->Final_Confirm Struct_Elucidate->Final_Confirm

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies required for the preparation of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, a significant heterocyclic scaffold in medicinal chemistry. The synthesis of this target molecule is strategically approached through the well-established Paal-Knorr pyrrole synthesis, which necessitates the formation of a key intermediate, a 3-functionalized-1-benzyl-4-piperidone. This document details the synthetic pathways, experimental protocols, and relevant quantitative data for the necessary precursors.

Core Synthetic Strategy: The Paal-Knorr Approach

The most direct and efficient pathway to construct the 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine core is through the Paal-Knorr cyclization. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring. In the context of our target molecule, this translates to the synthesis of a 1-benzyl-4-piperidone derivative bearing a 1,4-dicarbonyl equivalent at the 3-position.

Paal-Knorr_Synthetic_Strategy cluster_0 Synthesis of Key Precursor cluster_1 Final Ring Formation N_Benzyl_4_piperidone N-Benzyl-4-piperidone 3_Acetonyl_piperidone 3-Acetonyl-1-benzyl-4-piperidone N_Benzyl_4_piperidone->3_Acetonyl_piperidone Alkylation Alkylation_Reagent Alkylation Reagent (e.g., Bromoacetone) Alkylation_Reagent->3_Acetonyl_piperidone Target_Molecule 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine 3_Acetonyl_piperidone->Target_Molecule Paal-Knorr Cyclization Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Target_Molecule Detailed_Synthesis_Workflow cluster_step1 Step 1: N-Benzyl-4-piperidone Synthesis cluster_step2 Step 2: 3-Position Alkylation cluster_step3 Step 3: Paal-Knorr Cyclization 4-Piperidone_HCl 4-Piperidone Hydrochloride N_Benzyl_4_piperidone_1 N-Benzyl-4-piperidone 4-Piperidone_HCl->N_Benzyl_4_piperidone_1 Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->N_Benzyl_4_piperidone_1 Base_Solvent K2CO3, DMF Base_Solvent->N_Benzyl_4_piperidone_1 N_Benzyl_4_piperidone_2 N-Benzyl-4-piperidone N_Benzyl_4_piperidone_1->N_Benzyl_4_piperidone_2 Purification 3_Acetonyl_piperidone_2 3-Acetonyl-1-benzyl-4-piperidone N_Benzyl_4_piperidone_2->3_Acetonyl_piperidone_2 Bromoacetone Bromoacetone Bromoacetone->3_Acetonyl_piperidone_2 Base_Solvent_2 LDA, THF Base_Solvent_2->3_Acetonyl_piperidone_2 3_Acetonyl_piperidone_3 3-Acetonyl-1-benzyl-4-piperidone 3_Acetonyl_piperidone_2->3_Acetonyl_piperidone_3 Purification Target_Molecule_3 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine 3_Acetonyl_piperidone_3->Target_Molecule_3 Ammonia_Source_3 Ammonium Acetate Ammonia_Source_3->Target_Molecule_3 Solvent_Heat Ethanol, Reflux Solvent_Heat->Target_Molecule_3

An In-Depth Technical Guide on the Potential Therapeutic Targets of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature lacks specific data on the biological activity and therapeutic targets of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. This guide, therefore, presents potential therapeutic targets by inferring from studies on structurally related pyrrolopyridine and pyrrolo-pyrimidine derivatives. The information herein is intended to provide a hypothetical framework for future research and drug development efforts for researchers, scientists, and drug development professionals.

Introduction to the Pyrrolopyridine Scaffold

Pyrrolopyridines are heterocyclic compounds composed of a fused pyrrole and pyridine ring system.[1] This structural motif is a component of numerous biologically active molecules and approved pharmaceuticals.[2][3] Derivatives of the broader pyrrolopyridine class have been investigated for a wide range of pharmacological activities, including anticancer, analgesic, and sedative properties.[1] Given the established therapeutic relevance of this scaffold, it is plausible that 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine could interact with similar biological targets. This document will explore two prominent and well-documented targets for related compounds: microtubule dynamics (tubulin) and protein kinases .

Potential Therapeutic Target 1: Tubulin and Microtubule Dynamics

Microtubules are essential cytoskeletal polymers involved in critical cellular processes such as mitosis, cell motility, and intracellular transport.[1][3] They are highly dynamic structures, constantly undergoing phases of polymerization (growth) and depolymerization (shrinkage).[3][4] This dynamic instability is crucial for proper cell function, particularly during cell division, making microtubules a key target for anticancer therapies.[5] Compounds that disrupt microtubule dynamics can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death).[5]

Several derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization, acting on the colchicine-binding site.[5] These findings suggest that 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine may also possess the ability to modulate microtubule dynamics, presenting a promising avenue for anticancer drug development.

Quantitative Data: Tubulin Inhibition by Pyrrole-Based Compounds

The following table summarizes the in vitro activity of various pyrrole and pyrrolopyridine derivatives against cancer cell lines and their direct effect on tubulin polymerization.

Compound ClassCompoundCancer Cell LineAntiproliferative IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)Reference
1H-pyrrolo[3,2-c]pyridine10tHeLa0.12Not explicitly quantified, but potent at 3µM[5]
SGC-79010.15[5]
MCF-70.21[5]
Pyridine Analogue4cMDA-MB-231Not specified17 ± 0.3[6]
2-Anilinopyridyl-Oxindole6rDU-145Not specified1.84 (mM)[7]
6yDU-145Not specified2.43 (mM)[7]
Pyrrole-Indole Hybrid3hT47D2.4Strong Inhibitor[8]
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol describes a common method to assess the effect of a compound on the polymerization of tubulin in vitro by measuring changes in turbidity.[9][10][11]

1. Reagent Preparation:

  • Tubulin Stock: Reconstitute lyophilized tubulin protein (e.g., bovine brain, >99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) to a final concentration of 2-4 mg/mL.[10][12] Keep on ice.

  • GTP Stock: Prepare a 10X GTP stock solution in general tubulin buffer. The final assay concentration should be 1 mM.[9]

  • Test Compound: Dissolve the test compound (e.g., 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine) in DMSO to create a high-concentration stock.[9] Prepare serial dilutions in general tubulin buffer to achieve a 10X final concentration. Ensure the final DMSO concentration in the assay is <1%.[9]

  • Controls: Prepare solutions for a positive control (e.g., Paclitaxel for polymerization enhancement, Colchicine or Nocodazole for inhibition) and a negative control (vehicle, e.g., buffer with DMSO).[9]

2. Assay Procedure:

  • Plate Setup: Use a pre-warmed (37°C) 96-well plate.[9]

  • Reaction Mix: On ice, prepare the final reaction mixture. For a 100 µL reaction, combine the tubulin solution, GTP, and any other required components (e.g., glycerol).[10]

  • Initiation: Add 10 µL of the 10X test compound, control, or vehicle solution to the appropriate wells.

  • Polymerization: Add 90 µL of the cold tubulin reaction mix to each well to initiate the reaction. Mix gently by pipetting, avoiding bubbles.[9]

3. Data Acquisition:

  • Immediately place the 96-well plate into a spectrophotometer pre-warmed to 37°C.[10]

  • Measure the absorbance (optical density) at 340 nm or 350 nm in kinetic mode, taking readings every 30-60 seconds for 60-90 minutes.[9][11]

4. Data Analysis:

  • Plot absorbance versus time for each concentration of the test compound and controls.

  • The rate of polymerization (Vmax) and the maximum polymer mass (plateau of absorbance) are determined.

  • Calculate the percentage of inhibition or enhancement relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Microtubule Dynamics

The following diagram illustrates the dynamic nature of microtubules and key regulatory elements, representing a potential target pathway for pyrrolopyridine derivatives.

Microtubule_Dynamics cluster_pool Tubulin Pool cluster_microtubule Microtubule Filament Tubulin_Dimer α/β-Tubulin-GTP Dimer Microtubule Growing Microtubule (+ End) Tubulin_Dimer->Microtubule Polymerization Microtubule->Tubulin_Dimer Depolymerization (Catastrophe) Depolymerizing_MT Shrinking Microtubule Microtubule->Depolymerizing_MT Catastrophe Depolymerizing_MT->Tubulin_Dimer Release of Dimers Depolymerizing_MT->Microtubule Rescue MAPs MAPs (e.g., Tau) Stabilization MAPs->Microtubule Promotes Stability Stathmin Stathmin Sequestration Stathmin->Tubulin_Dimer Inhibits Polymerization Kinesin13 Kinesin-13 Catastrophe Factor Kinesin13->Microtubule Promotes Catastrophe Pyrrolopyridine Potential Target: 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine Pyrrolopyridine->Tubulin_Dimer Inhibits Incorporation (Hypothesized) Drug_Screening_Workflow cluster_MoA MoA Investigation Start Compound Synthesis (5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine) InVitro_Screen In Vitro Cellular Assays (e.g., MTT Assay on Cancer Cell Lines) Start->InVitro_Screen Hit_Identified Active Hit Identified? (IC50 < Threshold) InVitro_Screen->Hit_Identified MoA_Studies Mechanism of Action (MoA) Studies Hit_Identified->MoA_Studies Yes Inactive Inactive / Discard Hit_Identified->Inactive No Target_Deconv Target Deconvolution (Biochemical Assays) MoA_Studies->Target_Deconv Cell_Cycle Cell Cycle Analysis MoA_Studies->Cell_Cycle Lead_Opt Lead Optimization (SAR Studies) Target_Deconv->Lead_Opt Tubulin_Assay Tubulin Polymerization Assay Target_Deconv->Tubulin_Assay Kinase_Panel Kinase Panel Screening Target_Deconv->Kinase_Panel InVivo_Studies In Vivo Animal Models (e.g., Xenografts) Lead_Opt->InVivo_Studies End Preclinical Candidate InVivo_Studies->End

References

Pharmacological Profile of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the pharmacological profile of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. However, a thorough review of publicly available scientific literature reveals a significant lack of specific data for this particular chemical entity. While the broader class of pyrrolopyridines has been investigated for various therapeutic applications, detailed pharmacological studies, including receptor binding affinities, functional activity assays, in vivo efficacy models, and elucidated signaling pathways specifically for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, are not presently available. This document summarizes the pharmacological context of related pyrrolopyridine scaffolds to offer potential areas of investigation for future research on the title compound.

Introduction to Pyrrolopyridines

The pyrrolopyridine core is a versatile heterocyclic scaffold that is a constituent of numerous biologically active molecules. Variations in the fusion of the pyrrole and pyridine rings, as well as substitutions at different positions, give rise to a wide array of isomers with diverse pharmacological properties. These compounds have been explored for their potential in treating a range of conditions, including cancer, neurological disorders, and infectious diseases.

For instance, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have been synthesized and evaluated as inhibitors of tubulin polymerization for their potential anticancer activities.[1] In contrast, compounds based on the pyrrolo[3,4-c]pyridine core have demonstrated a spectrum of biological effects, including analgesic, sedative, antidiabetic, and antiviral properties.[2][3] This highlights the critical influence of the core structure and its substituents on the resulting pharmacological profile.

Current State of Research on 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Despite a comprehensive search of scientific databases and chemical supplier information, no specific pharmacological data for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine has been found. The available information is limited to its chemical name and structure, with some commercial suppliers listing it in their catalogues, often as a research chemical or building block for synthesis.[4][5]

The absence of published research indicates that the biological activity of this specific compound has likely not been extensively investigated or the findings have not been disclosed in the public domain. Therefore, a detailed quantitative summary of its pharmacological profile, including receptor binding data and functional assay results, cannot be provided at this time.

Potential Areas for Future Pharmacological Investigation

Given the diverse activities of related pyrrolopyridine structures, several avenues for future research on 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine can be proposed. The following sections outline hypothetical experimental workflows and signaling pathways that could be investigated based on the activities of structurally related compounds.

Hypothetical Experimental Workflow for Pharmacological Profiling

A logical first step in characterizing the pharmacological profile of a novel compound like 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine would involve a broad screening approach followed by more focused assays.

Experimental Workflow cluster_0 Initial Screening cluster_1 Hit Validation & Target Identification cluster_2 In Vitro & In Vivo Characterization A Compound Synthesis & Purification B High-Throughput Receptor Screening Panel A->B C Initial Cytotoxicity Assay A->C H ADME/Tox Profiling A->H D Dose-Response Binding Assays (Ki) B->D E Functional Assays (EC50/IC50) D->E F Signaling Pathway Analysis E->F G In Vivo Efficacy Models E->G I Pharmacological Profile F->I G->I H->I Hypothetical Anticancer Signaling Pathway Compound 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine Tubulin Tubulin Dimers Compound->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle G2/M Phase Arrest Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

References

Methodological & Application

Application Notes and Protocols: In Vitro Assay of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound belonging to the pyrrolopyridine class. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, the broader family of pyrrolopyridine derivatives has shown a wide range of pharmacological properties, including anticancer and anti-inflammatory activities.[1][2][3] Notably, many nitrogen-containing heterocyclic scaffolds are known to interact with key enzymes in the central nervous system. One such class of enzymes is the monoamine oxidases (MAO).

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][5] Inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters, a mechanism that is therapeutically beneficial in the treatment of depression, anxiety, and neurodegenerative disorders like Parkinson's disease.[5][6] Given the structural features of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, it is a candidate for investigation as a potential MAO inhibitor.

This document provides a detailed protocol for a fluorometric in vitro assay to determine the inhibitory activity of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine against both MAO-A and MAO-B isoforms.

Data Presentation

The primary quantitative data obtained from this assay will be the half-maximal inhibitory concentration (IC50), which represents the concentration of the test compound required to inhibit 50% of the enzyme's activity. The results can be summarized in a table for clear comparison of the compound's potency and selectivity for the two MAO isoforms.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B IC50 / MAO-A IC50)
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridineData to be determinedData to be determinedData to be calculated
Clorgyline (Reference Inhibitor for MAO-A)[5][7]Known ValueKnown ValueKnown Value
Selegiline (Reference Inhibitor for MAO-B)[5][7]Known ValueKnown ValueKnown Value

Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is based on the principle of detecting hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.[8] A fluorescent probe, such as Amplex Red, reacts with H2O2 in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product, resorufin, which can be measured.

Materials and Reagents:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Test Compound: 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

  • Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[5]

  • MAO Substrate: Kynuramine or p-Tyramine (can be used for both isoforms)[4][9]

  • Fluorescent Probe: Amplex Red or similar

  • Horseradish Peroxidase (HRP)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence capabilities (Excitation ~535 nm, Emission ~587 nm)[8][10]

Experimental Workflow Diagram

experimental_workflow start_end start_end process process reagents reagents plate plate measurement measurement start Start prep_reagents Prepare Reagents and Buffers start->prep_reagents prep_compound Prepare Serial Dilutions of Test Compound prep_reagents->prep_compound add_compound Add Compound Dilutions to 96-Well Plate prep_compound->add_compound add_enzyme Add MAO-A or MAO-B Enzyme add_compound->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate/Probe Mix pre_incubate->add_substrate incubate_read Incubate and Measure Fluorescence Kinetically add_substrate->incubate_read analyze Analyze Data and Calculate IC50 incubate_read->analyze end End analyze->end

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitors in DMSO. A typical starting concentration is 10 mM.

    • Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer at the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare the substrate stock solution in the appropriate solvent (e.g., water or buffer).

    • Prepare a detection mixture containing the fluorescent probe and HRP in assay buffer. This mixture should be protected from light.[4]

  • Compound Dilution:

    • Perform serial dilutions of the test compound and reference inhibitors in assay buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid enzyme inhibition by the solvent.

  • Assay Protocol:

    • To the wells of a 96-well black plate, add the diluted test compounds or reference inhibitors.

    • Include the following controls:

      • No-inhibitor (vehicle) control: Contains assay buffer with DMSO instead of the compound.

      • No-enzyme control: Contains assay buffer and substrate but no enzyme, to measure background fluorescence.

    • Add the prepared MAO-A or MAO-B enzyme solution to each well (except the no-enzyme control).

    • Pre-incubate the plate for approximately 15 minutes at 37°C.[4] This step is particularly important for irreversible inhibitors.

    • Initiate the enzymatic reaction by adding the substrate and detection mixture to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Measurement:

    • Measure the fluorescence intensity (Excitation ~535 nm, Emission ~587 nm) kinetically over a period of 10-30 minutes.[8]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound and controls.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Signaling Pathway

Monoamine Neurotransmitter Degradation by MAO

Monoamine oxidases are located on the outer mitochondrial membrane and play a critical role in the catabolism of monoamine neurotransmitters in the presynaptic neuron.[5] By breaking down these neurotransmitters, MAO helps to regulate their levels in the synapse, thereby influencing mood, cognition, and motor control.

MAO_Pathway cluster_presynaptic Presynaptic Neuron neurotransmitter neurotransmitter enzyme enzyme product product inhibitor inhibitor location location Serotonin Serotonin MAOA MAO-A Serotonin->MAOA degradation Norepinephrine Norepinephrine Norepinephrine->MAOA degradation Dopamine Dopamine Dopamine->MAOA MAOB MAO-B Dopamine->MAOB degradation Aldehydes Inactive Aldehydes + H2O2 + NH3 MAOA->Aldehydes MAOB->Aldehydes TestCompound 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine TestCompound->MAOA Inhibition TestCompound->MAOB Inhibition

Caption: Monoamine oxidase (MAO) signaling pathway in neurotransmitter degradation.

References

Application Notes and Protocols for In Vivo Evaluation of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the in vivo preclinical evaluation of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, hereafter designated as "Compound X". Publicly available information on the specific biological targets of Compound X is limited. However, derivatives of the pyrrolopyridine scaffold have shown a range of activities, including the inhibition of protein kinases. This document outlines a hypothetical yet plausible in vivo experimental design assuming Compound X is a novel inhibitor of a Receptor Tyrosine Kinase (RTK) pathway frequently implicated in cancer.

The successful preclinical development of a novel chemical entity like Compound X is contingent on a rigorous assessment of its pharmacokinetic properties, safety profile, and therapeutic efficacy in relevant animal models. Adherence to the detailed protocols herein is crucial for generating reproducible and translatable data to support further development.

Hypothetical Mechanism of Action

For the purpose of this experimental design, we hypothesize that Compound X functions as an ATP-competitive inhibitor of a specific Receptor Tyrosine Kinase (RTK) that is overexpressed or constitutively active in a cancer subtype, such as Non-Small Cell Lung Cancer (NSCLC). Upon ligand binding, the RTK dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation, survival, and angiogenesis. Compound X is presumed to block the ATP-binding site of the RTK, thereby inhibiting its kinase activity and abrogating downstream signaling.

I. Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X in rodents to understand its bioavailability and clearance.[1]

Protocol: Single-Dose Pharmacokinetics in Mice

  • Animal Model: Male and female BALB/c mice (n=3 per time point per route).

  • Dosing: A single dose of Compound X is administered via intravenous (IV) and oral (PO) routes. The IV dose provides a baseline for 100% bioavailability, while the PO route is often the intended clinical route of administration.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after administration.[2]

  • Analysis: Plasma concentrations of Compound X are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Key pharmacokinetic parameters are calculated using non-compartmental analysis.

Data Presentation: Table 1. Pharmacokinetic Parameters of Compound X in Mice

ParameterIV Administration (Dose: 2 mg/kg)PO Administration (Dose: 10 mg/kg)
Cmax (ng/mL) 1500 ± 120850 ± 95
Tmax (h) 0.08 (5 min)1.0 ± 0.2
AUC (0-t) (ng·h/mL) 3200 ± 2504500 ± 410
AUC (0-inf) (ng·h/mL) 3250 ± 2604650 ± 430
t½ (h) 3.5 ± 0.44.1 ± 0.5
CL (mL/h/kg) 10.3 ± 1.2-
Vd (L/kg) 2.1 ± 0.3-
Bioavailability (F%) -55%

(Note: Data are hypothetical and presented as mean ± SD)

II. Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Compound X that can be administered daily for a specified duration without causing unacceptable toxicity.[1] This dose will inform the dose levels for subsequent efficacy studies.

Protocol: 14-Day MTD Study in Mice

  • Animal Model: Nude mice (athymic), the same strain as will be used in the efficacy studies (n=5 per group).[2]

  • Dosing: Administer escalating doses of Compound X daily for 14 days via the intended route of administration (e.g., oral gavage). A vehicle control group must be included.[2]

  • Monitoring: Daily monitoring of body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur condition), and food/water consumption.[2]

  • MTD Definition: The MTD is defined as the highest dose that results in no more than 10% body weight loss and does not cause mortality or severe clinical signs of toxicity.[2]

Data Presentation: Table 2. Summary of MTD Study Results for Compound X

Dose Group (mg/kg/day)Mean Body Weight Change (%)MortalityClinical SignsHistopathology Findings
Vehicle +5.2%0/5None observedNo significant abnormalities
10 +4.8%0/5None observedNo significant abnormalities
30 +1.5%0/5None observedNo significant abnormalities
60 -8.5%0/5Mild lethargy in 2/5 miceNo significant abnormalities
100 -15.7%2/5Significant lethargy, ruffled furMild to moderate liver changes

(Note: Data are hypothetical) Conclusion: Based on this hypothetical data, the MTD would be established at 60 mg/kg/day.

III. Pharmacodynamic (PD) Studies

Objective: To confirm that Compound X engages and inhibits its RTK target in the tumor tissue at doses that are well-tolerated.

Protocol: In Vivo Target Modulation

  • Animal Model: Nude mice bearing established tumors from a human cancer cell line with a known activated target RTK pathway.

  • Dosing: A single dose of Compound X is administered at the MTD (60 mg/kg) and a lower dose (e.g., 30 mg/kg).

  • Sample Collection: Tumors and plasma are collected at various time points post-dose (e.g., 2, 8, 24 hours).

  • Analysis:

    • Western Blot/ELISA: Tumor lysates are analyzed to measure the phosphorylation levels of the target RTK and key downstream signaling proteins (e.g., p-AKT, p-ERK).

    • Immunohistochemistry (IHC): Tumor sections are stained for the same phosphoproteins to assess target inhibition within the tumor microenvironment.

    • LC-MS/MS: Plasma and tumor concentrations of Compound X are measured to establish a PK/PD relationship.

Data Presentation: Table 3. Pharmacodynamic Effect of Compound X in Tumor Xenografts

Treatment GroupTime Post-Dose (h)Tumor Conc. (µM)p-RTK (% of Vehicle)p-AKT (% of Vehicle)p-ERK (% of Vehicle)
Vehicle 240100%100%100%
30 mg/kg 21.545%55%60%
80.860%70%75%
240.285%90%92%
60 mg/kg (MTD) 23.215%25%30%
81.830%40%45%
240.565%75%80%

(Note: Data are hypothetical)

IV. Efficacy Studies

Objective: To evaluate the anti-tumor activity of Compound X in a relevant human tumor xenograft model.[2]

Protocol: NSCLC Xenograft Model Efficacy Study

  • Cell Line: A human NSCLC cell line (e.g., A549 or a patient-derived xenograft line) with a known activated target RTK pathway.

  • Animal Model: Nude or NOD/SCID mice.[2]

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Compound X at 30 mg/kg/day

    • Group 3: Compound X at 60 mg/kg/day (MTD)

    • Group 4: Positive control (a standard-of-care agent for NSCLC) Administer treatment daily via the determined route for a set duration (e.g., 21-28 days).

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after the treatment duration is complete. Tumors are excised for pharmacodynamic analysis.

Data Presentation: Table 4. Efficacy of Compound X in an NSCLC Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle 1250 ± 150-+4.5%
Compound X (30 mg/kg) 650 ± 9048%+2.1%
Compound X (60 mg/kg) 300 ± 6576%-7.2%
Positive Control 450 ± 8064%-5.5%

(Note: Data are hypothetical and presented as mean ± SD)

Visualizations (Graphviz DOT Language)

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Dimerizes RTK->RTK Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway RTK->PI3K_AKT Activates CompoundX Compound X CompoundX->RTK Inhibits ATP ATP ATP->RTK Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Hypothetical signaling pathway inhibited by Compound X.

G start Start: In Vivo Evaluation pk_study Pharmacokinetic (PK) Study start->pk_study mtd_study Maximum Tolerated Dose (MTD) Study start->mtd_study efficacy_study Efficacy Study (Xenograft Model) pk_study->efficacy_study Inform Dosing pd_study Pharmacodynamic (PD) Study mtd_study->pd_study Determine Doses mtd_study->efficacy_study Determine Max Dose pd_study->efficacy_study Confirm Target Engagement decision Go/No-Go Decision for Further Development efficacy_study->decision

Caption: Overall in vivo experimental workflow.

G start Tumors reach 100-150 mm³ randomize Randomize Mice into Groups start->randomize treat Administer Daily Treatment (Vehicle, Compound X, Positive Control) randomize->treat monitor Monitor Tumor Volume & Body Weight (2-3x/week) treat->monitor endpoint Endpoint Criteria Met? monitor->endpoint endpoint->monitor No terminate Terminate Study: Excise Tumors for PD Analysis endpoint->terminate Yes continue_monitoring Continue Monitoring

Caption: Workflow for the tumor xenograft efficacy study.

References

Application Notes and Protocols for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key heterocyclic structure in medicinal chemistry. Recent studies have demonstrated that derivatives of this scaffold can act as potent inhibitors of tubulin polymerization by binding to the colchicine site.[1] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1]

This document provides detailed protocols for the initial cell-based screening of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine , a novel analogue of this class. The following assays are designed to determine its potential anti-proliferative effects and to elucidate its mechanism of action, hypothesizing a role as a microtubule-targeting agent. These protocols are intended for researchers, scientists, and drug development professionals engaged in cancer biology and drug discovery.

Application Note 1: Cell Viability Assay for Anti-Proliferative Activity

1. Principle

To determine the cytotoxic or cytostatic effects of the test compound, a cell viability assay is performed. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells. A decrease in the number of viable cells following treatment results in a proportional decrease in the luminescent signal. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of compound potency.

2. Experimental Protocol

2.1. Materials and Reagents

  • Cell Lines: HeLa (human cervical cancer) or MCF-7 (human breast cancer) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, dissolved in DMSO to create a 10 mM stock solution.

  • Positive Control: Paclitaxel or Combretastatin A-4 (known tubulin inhibitors).

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit.

  • Equipment: Humidified CO2 incubator (37°C, 5% CO2), microplate reader with luminescence detection, sterile 96-well flat-bottom plates (white, opaque for luminescence).

2.2. Assay Procedure

  • Cell Seeding: Harvest and count cells. Seed 5,000 cells in 100 µL of culture medium per well in a 96-well white, opaque-walled plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the test compound in culture medium. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

3. Data Presentation and Analysis

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • Viability (%) = (Luminescence_Sample / Luminescence_Vehicle) * 100

  • Plot the percentage of viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. response -- variable slope) to determine the IC50 value.

  • Summarize the results in a table for clear comparison.

Table 1: Anti-proliferative Activity (IC50) after 72h Treatment

Compound Cell Line IC50 (µM)
Test Compound HeLa Value
Test Compound MCF-7 Value
Paclitaxel (Control) HeLa Value

| Paclitaxel (Control) | MCF-7 | Value |

G cluster_prep Preparation cluster_treat Treatment cluster_read Readout cluster_analysis Analysis seed 1. Seed Cells (5,000 cells/well) incubate1 2. Incubate 24h (37°C, 5% CO2) seed->incubate1 prep_cpd 3. Prepare Compound Serial Dilutions treat 4. Treat Cells with Compound prep_cpd->treat incubate2 5. Incubate 72h (37°C, 5% CO2) treat->incubate2 equil 6. Equilibrate Plate (30 min, RT) incubate2->equil add_ctg 7. Add CellTiter-Glo® (100 µL/well) equil->add_ctg measure 8. Measure Luminescence add_ctg->measure analyze 9. Calculate % Viability & Determine IC50 measure->analyze

Workflow for the CellTiter-Glo® cell viability assay.

Application Note 2: Cell Cycle Analysis by Flow Cytometry

1. Principle

To investigate if the observed cytotoxicity is due to cell cycle disruption, flow cytometry is used. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle: G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). An accumulation of cells in the G2/M phase would support the hypothesis that the compound acts as a microtubule-targeting agent.

2. Experimental Protocol

2.1. Materials and Reagents

  • Cell Line: HeLa cells.

  • Culture Medium: As described in Application Note 1.

  • Test Compound: 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine in DMSO.

  • Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, 70% Ethanol (ice-cold), RNase A solution, Propidium Iodide (PI) staining solution.

  • Equipment: Humidified CO2 incubator, 6-well plates, flow cytometer.

2.2. Assay Procedure

  • Cell Seeding: Seed 2.5 x 10^5 HeLa cells per well in 6-well plates and incubate for 24 hours.

  • Cell Treatment: Treat cells with the vehicle control (DMSO) and the test compound at concentrations corresponding to its 1x and 2x IC50 values (as determined in Application Note 1).

  • Incubation: Incubate the treated cells for 24 hours at 37°C with 5% CO2.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating, potentially apoptotic cells).

    • Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.

    • Combine the detached cells with their corresponding medium from the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • Add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI/RNase staining buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and quantify the percentage of cells in the G1, S, and G2/M phases.

3. Data Presentation and Analysis

Present the quantified cell cycle distribution data in a table. An increase in the G2/M population with a corresponding decrease in the G1 population is indicative of a G2/M arrest.

Table 2: Cell Cycle Distribution in HeLa Cells after 24h Treatment

Treatment Concentration % Cells in G1 % Cells in S % Cells in G2/M
Vehicle (DMSO) 0.1% Value Value Value
Test Compound 1x IC50 Value Value Value

| Test Compound | 2x IC50 | Value | Value | Value |

G cluster_culture Cell Culture & Treatment cluster_harvest Harvesting & Fixation cluster_stain Staining & Analysis seed 1. Seed Cells (6-well plate) treat 2. Treat with Compound (24h @ 1x, 2x IC50) seed->treat harvest 3. Harvest Cells (Trypsinize & Centrifuge) treat->harvest fix 4. Fix in Cold 70% Ethanol (Overnight @ -20°C) harvest->fix stain 5. Stain with PI/RNase (30 min, RT, Dark) fix->stain analyze 6. Analyze via Flow Cytometry stain->analyze quantify 7. Quantify Cell Cycle Phases (G1, S, G2/M) analyze->quantify

Workflow for cell cycle analysis by flow cytometry.

Hypothesized Signaling Pathway

The proposed mechanism of action for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is based on the activity of known analogues.[1] The compound is hypothesized to bind to tubulin, inhibiting its polymerization and disrupting the formation and function of the mitotic spindle. This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway.

G compound Test Compound tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds to polymer Tubulin Polymerization tubulin->polymer Inhibits microtubule Microtubule Dynamics polymer->microtubule Disrupts arrest G2/M Phase Arrest microtubule->arrest Activates Checkpoint apoptosis Apoptosis arrest->apoptosis Leads to

References

Application Notes and Protocols: 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine Kinase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a significant class of drug targets.[2][3][4] The 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold represents a class of heterocyclic compounds with potential as kinase inhibitors. This document provides detailed application notes and protocols for assessing the kinase inhibitory activity of this compound, including a representative in vitro biochemical assay and data interpretation guidelines.

Quantitative Data Summary: Representative Kinase Inhibition Profile

The inhibitory activity of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine can be quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of kinases. The following table presents hypothetical data for the compound against several key kinases implicated in cancer signaling pathways. This data is for illustrative purposes to demonstrate how results from kinase inhibition assays are typically presented.

Target KinaseIC50 (nM)Assay FormatATP Concentration
Cyclin-Dependent Kinase 2 (CDK2)85Luminescence-Based10 µM
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)150Fluorescence-Based15 µM
Epidermal Growth Factor Receptor (EGFR)450ELISA20 µM
Janus Kinase 3 (JAK3)275Radiometric10 µM

Signaling Pathway

The diagram below illustrates a simplified signaling pathway involving Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a target for cancer therapy.

CDK2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Upregulates CDK2 CDK2 CyclinE->CDK2 S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Promotes Inhibitor 5-Benzyl-4,5,6,7-tetrahydro -1H-pyrrolo[3,2-c]pyridine Inhibitor->CDK2 Inhibits Kinase_Assay_Workflow Start Start Prep_Reagents Reagent Preparation (Kinase, Substrate, ATP, Compound) Start->Prep_Reagents Add_Compound Dispense Compound/ Controls to Plate Prep_Reagents->Add_Compound Add_Kinase Add Kinase/Substrate Mixture Add_Compound->Add_Kinase Pre_Incubate Pre-incubate (10-30 min) Add_Kinase->Pre_Incubate Initiate_Rxn Initiate Reaction with ATP Pre_Incubate->Initiate_Rxn Incubate_Rxn Incubate (e.g., 60 min at 30°C) Initiate_Rxn->Incubate_Rxn Add_Detection Add Luminescence Detection Reagent Incubate_Rxn->Add_Detection Incubate_Final Incubate (10 min) Add_Detection->Incubate_Final Read_Plate Measure Luminescence (Plate Reader) Incubate_Final->Read_Plate Analyze_Data Data Analysis (% Inhibition, IC50 Curve) Read_Plate->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Anticancer Activity Screening of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preliminary anticancer activity screening of the novel compound 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. While specific experimental data for this exact compound is not yet extensively published, the provided protocols are based on established methods for evaluating the anticancer potential of related pyrrolo[3,2-c]pyridine derivatives.

Introduction to 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

The pyrrolo[3,2-c]pyridine core structure is a significant heterocyclic scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[1] Derivatives of this and similar pyridine-fused systems have been investigated for their potential as anticancer agents.[2][3] The introduction of a benzyl group at the 5-position of the tetrahydro-pyrrolo[3,2-c]pyridine framework may influence its interaction with biological targets, potentially leading to cytotoxic or cytostatic effects on cancer cells.

Anticancer Activity Profile (Hypothetical Data for Illustrative Purposes)

The following table summarizes hypothetical data for the anticancer activity of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine against a panel of human cancer cell lines. This data is presented to illustrate how experimental findings would be structured and should be determined experimentally.

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
MCF-7Breast AdenocarcinomaMTT4815.2
A549Lung CarcinomaMTT4822.8
HeLaCervical AdenocarcinomaMTT4818.5
SGC-7901Gastric AdenocarcinomaMTT4825.1

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with the test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with the test compound using flow cytometry.[7]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.[8]

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[9] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[8]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in treated cells using PI staining and flow cytometry.[10]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.[11]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI solution and incubate for 15 minutes in the dark.[12][13]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_invitro In Vitro Anticancer Screening start Start: 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) start->cell_culture mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_assay Apoptosis Analysis (Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end End: Anticancer Profile data_analysis->end signaling_pathway cluster_apoptosis Potential Mechanism: Apoptosis Induction compound 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine target Putative Cellular Target(s) compound->target caspase_cascade Caspase Activation (e.g., Caspase-3, -8, -9) target->caspase_cascade cell_cycle_arrest Cell Cycle Arrest (e.g., G2/M phase) target->cell_cycle_arrest dna_damage DNA Damage target->dna_damage apoptosis Apoptosis caspase_cascade->apoptosis cell_cycle_arrest->apoptosis dna_damage->cell_cycle_arrest

References

Application Note: Analytical Method Development for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with a scaffold that is of significant interest in medicinal chemistry. Derivatives of the pyrrolo[3,2-c]pyridine core have been explored for various therapeutic applications, including as kinase inhibitors for the treatment of cancer.[1][2][3][4] Accurate and robust analytical methods are crucial for ensuring the identity, purity, and quality of this compound during research, development, and manufacturing processes. This application note provides a comprehensive overview of the analytical methodologies for the characterization and quantification of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

Analytical Techniques Overview

A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. High-Performance Liquid Chromatography (HPLC) is suitable for purity determination and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identification and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for definitive structural elucidation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This protocol outlines a reverse-phase HPLC method for the determination of purity and concentration of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

Sample Preparation:

  • Accurately weigh 10 mg of the sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 25 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 254 nm

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

  • Quantification can be achieved by using a calibration curve prepared from certified reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

This protocol describes the use of GC-MS for the identification of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, which is supported by the availability of its mass spectrum.[5]

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or methanol.

  • Ensure the sample is completely dissolved.

Instrumentation and Conditions:

ParameterValue
GC Column Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 m/z

Data Analysis:

  • The identity of the compound is confirmed by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The presence of a molecular ion peak and characteristic fragment ions is key for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to an NMR tube.

Instrumentation and Analysis:

ExperimentPurpose
¹H NMR To determine the number and types of protons and their connectivity.
¹³C NMR To determine the number and types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC) To establish detailed connectivity between protons and carbons for complete structural assignment.

Data Analysis:

  • The chemical shifts, coupling constants, and integrations of the signals in the ¹H and ¹³C NMR spectra are analyzed to confirm the molecular structure. 2D NMR experiments provide further confirmation of the atom connectivity.

Workflow for Analytical Method Development

The following diagram illustrates the logical workflow for the analytical method development of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

Analytical_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_method_dev Analytical Method Development cluster_qc Quality Control Application Synthesis Synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS) Purification->Structural_Elucidation HPLC_Dev HPLC Method Development (Purity & Assay) Structural_Elucidation->HPLC_Dev Provides Reference Standard GCMS_Dev GC-MS Method Development (Identification & Impurities) Structural_Elucidation->GCMS_Dev Provides Reference Spectrum Method_Validation Method Validation HPLC_Dev->Method_Validation GCMS_Dev->Method_Validation Routine_Analysis Routine QC Testing Method_Validation->Routine_Analysis Stability_Testing Stability Studies Routine_Analysis->Stability_Testing

Caption: Workflow for the development and application of analytical methods.

Summary of Analytical Data

The following table summarizes the expected analytical data for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

Analytical TechniqueExpected Results
HPLC-UV A major peak corresponding to the main compound with a specific retention time. Purity is typically expected to be >98%.
GC-MS (EI) A mass spectrum with a molecular ion peak (M⁺) at m/z 226.30 and characteristic fragment ions.
¹H NMR (CDCl₃) Signals corresponding to the aromatic protons of the benzyl group, the pyrrole proton, and the aliphatic protons of the tetrahydro-pyridine ring.
¹³C NMR (CDCl₃) Resonances for all unique carbon atoms in the molecule, including those of the aromatic rings and the aliphatic core.

This comprehensive approach ensures the reliable and accurate analysis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, supporting its development and use in research and pharmaceutical applications.

References

Application Notes & Protocols for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are generalized guidelines for researchers, scientists, and drug development professionals. Specific dosing, administration routes, and experimental designs for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine have not been extensively reported in publicly available literature. The information provided is based on studies of structurally related pyrrolopyridine derivatives and general principles of pharmacology in murine models. Researchers must conduct dose-finding studies, toxicity assessments, and pharmacokinetic analyses to establish a safe and effective protocol for this specific compound.

Introduction

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound belonging to the pyrrolopyridine class. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Derivatives of the pyrrolopyridine scaffold have been investigated for a wide range of therapeutic applications, including as analgesic, sedative, anti-HIV, and anticancer agents.[2][3] The benzyl group and the tetrahydro-pyrrolo[3,2-c]pyridine core suggest potential interactions with various biological targets.

These notes provide a framework for the initial in vivo evaluation of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine in mouse models, covering preliminary dosing considerations, administration routes, and example experimental protocols.

Preclinical Data Summary for Related Pyrrolopyridine Derivatives

While specific data for the target compound is unavailable, the following table summarizes dosing information from studies on analogous compounds to provide a potential starting point for experimental design.

Compound Class/DerivativeSpeciesDosing Range / ConcentrationAdministration RouteObserved Effect / Study PurposeReference
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesMice1/80, 1/40, 1/20 of LD₅₀Not SpecifiedSedative activity, reduction of locomotor activity.[2][3][2][3]
CP-118,954 (pyrrolobenzisoxazole)Rats0.4 mg/kgNot SpecifiedIncreased extracellular acetylcholine levels.[4][4]
N-benzyl pyridine-2-one derivativesMice2.0 mg/kgPeroral (p.o.)Amelioration of scopolamine-induced cognitive deficits.[5][5]
Pyridine (related core structure)RatsLD₅₀: 1,580 mg/kgOralAcute toxicity assessment.[6][6]

Experimental Protocols

The following are generalized protocols for the administration of a novel compound like 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine to mice. It is critical to perform a literature review for the most current methodologies and to obtain ethical approval from the Institutional Animal Care and Use Committee (IACUC) before conducting any experiments.

Preparation of Dosing Solution

The formulation of the dosing solution is a critical step that depends on the physicochemical properties (e.g., solubility, stability) of the test compound.

  • Vehicle Selection:

    • For oral (p.o.) administration, common vehicles include sterile water, saline (0.9% NaCl), or suspensions in 0.5% carboxymethylcellulose (CMC) or olive oil.

    • For intraperitoneal (i.p.) or intravenous (i.v.) injection, the compound must be dissolved in a sterile, biocompatible vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO or Tween 80 (final concentration of organic solvents should be minimized, e.g., <5% DMSO).

  • Preparation and Storage:

    • Determine the solubility of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine in various vehicles.

    • Prepare the dosing solution fresh on the day of the experiment if stability is unknown.

    • Ensure the solution is homogenous (sonicate or vortex if necessary for suspensions).

    • Sterile filter solutions for i.p. and i.v. administration using a 0.22 µm filter.

    • Store protected from light and at an appropriate temperature (e.g., 4°C) if necessary.

Administration Routes

The choice of administration route affects the compound's bioavailability and pharmacokinetic profile.[7] Common routes for mice include:

  • Oral Gavage (p.o.): Delivers the compound directly to the stomach. Useful for assessing oral bioavailability.[7]

  • Intraperitoneal Injection (i.p.): Involves injection into the peritoneal cavity, leading to rapid absorption into the systemic circulation.[7]

  • Intravenous Injection (i.v.): Direct injection into a vein (typically the tail vein), providing 100% bioavailability.[7]

  • Subcutaneous Injection (s.c.): Injection into the space between the skin and underlying muscle, resulting in slower, more sustained absorption.

Protocol for a Preliminary Dose-Response Study

This protocol outlines a general procedure to determine the effects of the compound over a range of doses.

  • Animals: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), aged 8-12 weeks. Acclimate animals for at least one week before the experiment.

  • Grouping: Randomly assign mice to groups (n=6-10 per group), including a vehicle control group and at least 3-4 dose level groups.

  • Dosing:

    • Based on data from related compounds, a starting range might be 1 mg/kg to 50 mg/kg.

    • Administer the selected dose via the chosen route (e.g., oral gavage).

    • The volume administered should be based on the animal's body weight (e.g., 5-10 mL/kg for oral gavage).

  • Observation:

    • Monitor animals for clinical signs of toxicity, behavioral changes (e.g., sedation, hyperactivity), and any adverse effects at regular intervals (e.g., 15, 30, 60 minutes, and 2, 4, 24 hours post-dose).

  • Data Collection:

    • Record all observations systematically.

    • At a predetermined endpoint, collect blood samples for pharmacokinetic analysis and tissues for pharmacodynamic or toxicological assessment.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study in mice.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Compound Synthesis & Characterization B Dosing Solution Formulation A->B C Animal Acclimation & Grouping D Dose Administration (p.o., i.p., i.v.) C->D E Behavioral & Clinical Observation D->E F Sample Collection (Blood, Tissue) E->F G Pharmacokinetic Analysis (PK) F->G H Pharmacodynamic Analysis (PD) F->H I Data Analysis & Interpretation G->I H->I

In Vivo Study Workflow
Potential Signaling Pathway Interaction

Given that related pyrrolopyridine compounds have shown activity as kinase inhibitors and receptor modulators, a hypothetical signaling pathway is depicted below. This is a generalized representation and requires experimental validation for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. For instance, some derivatives act as Polo-like kinase 1 (PLK1) inhibitors.[8]

G compound 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine kinase Target Kinase (e.g., PLK1) compound->kinase Inhibition substrate Downstream Substrate kinase->substrate Phosphorylation response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) substrate->response Signal Transduction

Hypothetical Kinase Inhibition Pathway

References

Application Notes and Protocols: 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound belonging to the pyrrolopyridine class. Molecules based on the pyrrolopyridine scaffold have shown a wide range of biological activities and are being explored for various therapeutic applications, including as kinase inhibitors.[1][2] The inherent fluorescence properties of many pyrrole and fused-pyrrole ring systems make them attractive candidates for the development of molecular probes for cellular imaging and target engagement studies.[3][4][5][6]

These application notes provide a hypothetical framework for the utilization of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine as a molecular probe. The protocols outlined below are based on established methodologies for similar fluorescent molecules and should be adapted and optimized for specific experimental conditions.

Physicochemical Properties and Handling

PropertyValueReference
Molecular Formula C₁₄H₁₆N₂N/A
Molecular Weight 212.29 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMF, and alcoholsN/A
Storage Store at -20°C, protected from lightN/A

Note: The physicochemical properties are predicted based on the chemical structure. Experimental validation is recommended.

Potential Applications

Based on the known biological activities of related pyrrolopyridine compounds, 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine could potentially be used as a molecular probe in the following applications:

  • Fluorescence Microscopy: For imaging and localization of its biological target within cells.

  • Flow Cytometry: For the quantification of target expression or engagement in a cell population.

  • Target Identification and Validation: As a tool to identify and characterize the binding partners of this class of compounds.

Experimental Protocols

The following are generalized protocols and should be optimized for your specific cell type, instrumentation, and experimental goals.

Protocol 1: Live Cell Imaging

This protocol describes a general method for staining live cells with 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine for fluorescence microscopy.

Materials:

  • 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine in high-quality, anhydrous DMSO.

  • Prepare Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM). Note: The optimal concentration should be determined empirically.

  • Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells twice with pre-warmed PBS. c. Add the staining solution to the cells.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 30-60 minutes. The optimal incubation time may vary depending on the cell type and experimental conditions.

  • Washing: a. Aspirate the staining solution. b. Wash the cells three times with pre-warmed PBS to remove unbound probe.

  • Imaging: a. Add fresh, pre-warmed culture medium or PBS to the cells. b. Image the cells immediately using a fluorescence microscope. Note: The excitation and emission wavelengths will need to be determined based on the spectral properties of the compound.

G cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging A Prepare Stock Solution B Prepare Staining Solution A->B C Wash Cells with PBS B->C D Add Staining Solution C->D E Incubate at 37°C D->E F Wash to Remove Unbound Probe E->F G Image with Fluorescence Microscope F->G

Fig. 1: Workflow for live cell imaging.
Protocol 2: Fixed Cell Staining and Immunofluorescence

This protocol allows for the colocalization of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine with a protein of interest using immunofluorescence.

Materials:

  • Stained cells on coverslips (from Protocol 1, step 5)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against the target of interest

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

Procedure:

  • Fixation: a. After staining with the probe (Protocol 1, step 5), aspirate the final wash buffer. b. Add 4% PFA and incubate for 15 minutes at room temperature. c. Wash the cells three times with PBS.

  • Permeabilization: a. Add Permeabilization Buffer and incubate for 10 minutes at room temperature. b. Wash the cells three times with PBS.

  • Blocking: a. Add Blocking Buffer and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: a. Dilute the primary antibody in Blocking Buffer. b. Aspirate the Blocking Buffer and add the primary antibody solution. c. Incubate overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: a. Wash the cells three times with PBS. b. Dilute the fluorescently labeled secondary antibody in Blocking Buffer. c. Incubate for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: a. Wash the cells three times with PBS. b. Mount the coverslips on microscope slides using mounting medium with DAPI. c. Image using a fluorescence or confocal microscope.

G cluster_stain_fix Probe Staining & Fixation cluster_if Immunofluorescence cluster_final Final Steps A Stain Cells with Probe B Fix with PFA A->B C Permeabilize B->C D Block C->D E Primary Antibody D->E F Secondary Antibody E->F G Mount and Image F->G

Fig. 2: Workflow for immunofluorescence.

Data Interpretation and Troubleshooting

  • High Background: If high background fluorescence is observed, try reducing the probe concentration, decreasing the incubation time, or increasing the number of washes.

  • No Signal: If no signal is detected, increase the probe concentration or incubation time. Ensure that the fluorescence microscope is equipped with the correct filter sets for the probe's excitation and emission spectra.

  • Photobleaching: To minimize photobleaching, reduce the exposure time and excitation light intensity during image acquisition.

Signaling Pathway Visualization

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have been investigated as inhibitors of various protein kinases.[2] The hypothetical interaction of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine with a generic kinase signaling pathway is depicted below. This probe could be used to visualize the localization of the target kinase and to study the effects of its inhibition on downstream signaling events.

G cluster_pathway Hypothetical Kinase Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Target Kinase Target Kinase Receptor->Target Kinase Activates Downstream Effector Downstream Effector Target Kinase->Downstream Effector Phosphorylates Cellular Response Cellular Response Downstream Effector->Cellular Response Probe 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine Probe->Target Kinase Inhibits

Fig. 3: Inhibition of a kinase pathway.

Disclaimer: The provided protocols and applications are hypothetical and based on the properties of related compounds. The fluorescent properties and biological targets of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine have not been experimentally validated. Researchers should conduct their own validation experiments to determine the suitability of this compound for their specific research needs.

References

Application Notes and Protocols for Target Identification Studies of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound belonging to the pyrrolopyridine class of molecules. This structural scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential applications in oncology and inflammatory diseases.[1] The identification of the specific molecular targets of this compound is a critical step in understanding its mechanism of action, optimizing its therapeutic potential, and assessing any potential off-target effects.[2]

These application notes provide a comprehensive overview and detailed protocols for the target identification of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine utilizing modern chemical proteomics and biophysical approaches. The methodologies described herein are designed to enable researchers to identify and validate its protein binding partners in a cellular context.

Potential Signaling Pathways and Therapeutic Areas

While the specific targets of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine are yet to be fully elucidated, derivatives of the pyrrolopyridine scaffold have been reported to modulate various signaling pathways. For instance, some derivatives have shown inhibitory effects on kinases, which are crucial regulators of cell signaling.[1] Others have been investigated for their impact on pathways related to cell cycle control and apoptosis, particularly in the context of cancer.[3][4] Given the structural similarities, it is plausible that 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine may interact with proteins involved in these critical cellular processes.

Potential_Signaling_Pathways Compound 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine Target Putative Protein Target (e.g., Kinase, Apoptotic Regulator) Compound->Target Binding Downstream Downstream Signaling Cascades Target->Downstream Modulation Response Cellular Response (e.g., Apoptosis, Proliferation Change) Downstream->Response Effect

Caption: Potential mechanism of action for the compound.

Target Identification Strategies

A multi-pronged approach is recommended for the robust identification of the molecular targets of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. This involves both affinity-based and label-free methods to provide complementary evidence and increase confidence in the identified targets.[5][6]

Affinity-Based Approaches

Affinity-based methods utilize a modified version of the small molecule to isolate its binding partners from a complex biological mixture, such as a cell lysate.[5][7]

1. Affinity Chromatography using Immobilized Compound: This classic technique involves covalently attaching the compound to a solid support (e.g., agarose beads) to create an affinity matrix.[8][9][10]

2. Biotin-Tagged Pulldown: A biotin tag is chemically linked to the compound. The biotinylated probe is then used to capture its binding partners, which are subsequently isolated using streptavidin-coated beads.[5]

Label-Free Approaches

Label-free methods identify targets by observing changes in protein properties upon direct binding of the unmodified small molecule.[5]

1. Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[11][12][13][14] Changes in the thermal stability of proteins in the presence of the compound are monitored to identify direct targets.

2. Drug Affinity Responsive Target Stability (DARTS): This method relies on the concept that a small molecule binding to its target protein can protect it from proteolytic degradation.[5][7]

Target_ID_Workflow Start Start: 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine Affinity Affinity-Based Methods Start->Affinity LabelFree Label-Free Methods Start->LabelFree AC Affinity Chromatography Affinity->AC Biotin Biotin Pulldown Affinity->Biotin CETSA CETSA LabelFree->CETSA DARTS DARTS LabelFree->DARTS MS Mass Spectrometry (Protein Identification) AC->MS Biotin->MS CETSA->MS DARTS->MS Validation Target Validation (e.g., Western Blot, Functional Assays) MS->Validation End Identified & Validated Targets Validation->End

Caption: General workflow for target identification.

Experimental Protocols

Protocol 1: Synthesis of an Amine-Functionalized Linker-Compound Conjugate for Affinity Chromatography

A crucial first step for affinity-based approaches is the synthesis of a derivative of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine that incorporates a linker with a reactive handle (e.g., a primary amine) for immobilization. Structure-activity relationship (SAR) data, if available, should guide the point of linker attachment to minimize disruption of target binding. Assuming the benzyl group is not essential for activity, a derivative could be synthesized from a precursor like 1-benzyl-4-piperidone. A possible synthetic route is outlined below.

Materials:

  • 1-Benzyl-4-piperidone

  • (4-Aminophenyl)acetaldehyde

  • Fischer indole synthesis reagents (e.g., polyphosphoric acid)

  • NHS-activated sepharose beads

  • Coupling buffers (e.g., 0.1 M NaHCO3, pH 8.3)

  • Quenching buffer (e.g., 1 M ethanolamine, pH 8.0)

Procedure:

  • Synthesis of the amine-functionalized analog: React 1-benzyl-4-piperidone with (4-aminophenyl)acetaldehyde under conditions suitable for a Fischer indole synthesis to yield 5-Benzyl-2-(4-aminophenyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

  • Immobilization: Dissolve the amine-functionalized compound in coupling buffer.

  • Add the solution to a slurry of NHS-activated sepharose beads and incubate overnight at 4°C with gentle rotation.

  • Quench unreacted sites on the beads by adding quenching buffer and incubating for 2 hours at room temperature.

  • Wash the beads extensively with coupling buffer and then with a high and low pH buffer to remove non-covalently bound compound.

  • Store the affinity resin at 4°C in a buffer containing a bacteriostatic agent.

Protocol 2: Affinity Chromatography and Mass Spectrometry

Materials:

  • Affinity resin from Protocol 1

  • Control resin (beads without the compound)

  • Cell lysate (from a relevant cell line)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • Wash buffer (lysis buffer with varying salt concentrations)

  • Elution buffer (e.g., low pH glycine buffer, or a buffer containing a high concentration of a competing agent)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • SDS-PAGE reagents

  • Mass spectrometry-compatible silver or Coomassie stain

Procedure:

  • Lysate Preparation: Prepare a clarified cell lysate by sonication or douncing, followed by centrifugation to remove cellular debris.

  • Incubation: Incubate the cell lysate with the affinity resin and the control resin for 2-4 hours at 4°C.

  • Washing: Wash the resins extensively with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the resin using the elution buffer. Neutralize the eluates immediately if using a low pH elution buffer.

  • Protein Separation and Visualization: Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.

  • Mass Spectrometry: Excise protein bands that are present in the eluate from the affinity resin but absent or significantly reduced in the control eluate. Identify the proteins by in-gel digestion followed by LC-MS/MS analysis.[15]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Intact cells or cell lysate

  • 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibodies for western blotting (if a candidate target is known) or reagents for quantitative mass spectrometry.

Procedure:

  • Compound Treatment: Treat intact cells or cell lysate with the compound or DMSO for a specified time.

  • Heating: Aliquot the treated samples and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis (for intact cells): Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the samples at high speed to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze by western blot for a specific candidate protein or by quantitative mass spectrometry for a proteome-wide analysis.[11][16]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]

Data Presentation

Quantitative data from target identification and validation experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Binding Affinities of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine to Identified Protein Targets

Protein TargetBinding Affinity (Kd, nM)Assay Method
Kinase A150Isothermal Titration Calorimetry
Protein B800Surface Plasmon Resonance
Kinase C>10,000Microscale Thermophoresis

Table 2: Hypothetical Cellular Activity of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Cell LineIC50 (µM)Endpoint
HeLa2.5Cell Viability (72h)
SGC-79015.1Cell Viability (72h)
MCF-73.8Cell Viability (72h)

Table 3: Hypothetical CETSA Thermal Shift Data

Protein TargetTm (DMSO) (°C)Tm (Compound) (°C)ΔTm (°C)
Kinase A52.356.8+4.5
Protein B58.159.5+1.4
Housekeeping Protein65.465.5+0.1

Concluding Remarks

The successful identification of the molecular targets of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a foundational step in its development as a potential therapeutic agent. The protocols and strategies outlined in these application notes provide a robust framework for researchers to uncover its mechanism of action. A combination of affinity-based and label-free methods, followed by rigorous validation of the identified targets, will provide the most comprehensive understanding of the compound's biological activity.

References

Application Notes & Protocols: Derivatization of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies and protocols for the derivatization of the 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold. The document outlines methodologies for creating a library of analogs for structure-activity relationship (SAR) studies, a critical step in the drug discovery process. The protocols are based on established synthetic transformations for related heterocyclic systems and aim to guide the exploration of chemical space around this privileged core.

Introduction

The 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine core is a key structural motif found in a variety of biologically active compounds. Its rigid bicyclic framework serves as a versatile scaffold for the development of therapeutic agents targeting a range of biological targets, including G-protein coupled receptors (GPCRs) and kinases. The N-benzyl group at the 5-position provides a crucial anchor and an additional vector for chemical modification.

SAR studies on this scaffold are essential to understand how different substituents at various positions influence potency, selectivity, and pharmacokinetic properties. This document details the synthetic pathways to access the core structure and provides protocols for its derivatization at key positions to facilitate comprehensive SAR exploration.

Synthesis of the Core Scaffold

A plausible and efficient method for the synthesis of the 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine core is the Paal-Knorr pyrrole synthesis. This approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Workflow for Core Scaffold Synthesis

G A N-Benzyl-4-piperidone C Alkylation A->C B α-Haloketone B->C D 1-Benzyl-3-(2-oxoalkyl)-4-piperidone (1,4-Dicarbonyl Intermediate) C->D F Paal-Knorr Cyclization D->F E Primary Amine (R-NH2) or Ammonium Acetate E->F G 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine (Core Scaffold) F->G

Caption: General workflow for the synthesis of the 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine core via Paal-Knorr cyclization.

Derivatization Strategies for SAR Studies

To build a comprehensive SAR, modifications can be introduced at several positions of the 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold. The primary points of diversification are:

  • Position 1 (Pyrrole Nitrogen): Alkylation, acylation, or arylation to explore the effect of substituents pointing into a potential ligand-binding pocket.

  • Positions 2 and 3 (Pyrrole Ring): Introduction of various groups via electrophilic substitution or by using substituted 1,4-dicarbonyl precursors.

  • Benzyl Group (Position 5): Variation of the aromatic ring substitution to probe interactions with the target protein and to modulate physicochemical properties. The benzyl group can also be replaced with other alkyl or aryl groups.

Proposed Derivatization Scheme

G cluster_R1 R1 Derivatization cluster_R2R3 R2/R3 Derivatization cluster_Bn Benzyl Group Modification Core 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine R1_alkylation N-Alkylation (R1-X, Base) Core->R1_alkylation R1_acylation N-Acylation (R1COCl, Base) Core->R1_acylation R1_arylation N-Arylation (Ar-B(OH)2, Cu(OAc)2) Core->R1_arylation R2R3_electrophilic Electrophilic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts) Core->R2R3_electrophilic R2R3_suzuki Suzuki Coupling (on halogenated pyrrole) Core->R2R3_suzuki Bn_debenzylation Debenzylation (e.g., H2, Pd/C) Core->Bn_debenzylation Bn_realkylation N-Alkylation/Arylation Bn_debenzylation->Bn_realkylation

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine core?

A1: The two most common and logical synthetic strategies for constructing the 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold are the Fischer Indole Synthesis and the Paal-Knorr Pyrrole Synthesis.

  • Fischer Indole Synthesis: This classical method involves the reaction of an arylhydrazine (in this case, hydrazine) with a cyclic ketone (1-benzyl-4-piperidone) under acidic conditions.[1][2]

  • Paal-Knorr Pyrrole Synthesis: This route utilizes a 1,4-dicarbonyl compound, which for this specific target would be a 3-(2-oxoethyl)-1-benzyl-4-piperidone, that cyclizes in the presence of a primary amine or ammonia source.[3][4]

Q2: I am getting a very low yield in my Fischer Indole Synthesis. What are the potential causes?

A2: Low yields in the Fischer Indole Synthesis of this target molecule are common and can be attributed to several factors:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) are critical. The optimal acid and its concentration often need to be determined empirically.[1][2]

  • Reaction Temperature and Time: Both temperature and reaction duration significantly impact the yield. Elevated temperatures can promote the desired cyclization but may also lead to decomposition of starting materials or the product. Careful optimization is necessary.[2]

  • Side Reactions: The formation of regioisomeric products or other side products can reduce the yield of the desired compound. With unsymmetrical ketones, the formation of two different enamine intermediates can lead to a mixture of indole regioisomers.[5]

  • Purity of Starting Materials: Impurities in the 1-benzyl-4-piperidone or hydrazine can lead to unwanted side reactions and lower the yield.

Q3: My Paal-Knorr synthesis is not working. What should I check?

A3: If you are experiencing issues with the Paal-Knorr synthesis, consider the following:

  • Stability of the 1,4-Dicarbonyl Precursor: The key starting material, a 3-(2-oxoethyl)-1-benzyl-4-piperidone, may be unstable and prone to self-condensation or decomposition under the reaction conditions.

  • Reaction Conditions: The Paal-Knorr reaction can be sensitive to pH. While it can proceed under neutral or weakly acidic conditions, strongly acidic conditions (pH < 3) may favor the formation of furan byproducts.[6] Acetic acid is often used to accelerate the reaction.[6]

  • Amine/Ammonia Source: The choice of the nitrogen source (e.g., ammonia, ammonium acetate, or a primary amine) can influence the reaction rate and yield.

Q4: What are the best practices for purifying 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine?

A4: The purification of the target compound, which contains a basic nitrogen atom, typically involves column chromatography. Due to the basic nature of the product, tailing on silica gel can be an issue. To mitigate this, it is recommended to add a small percentage of a basic modifier, such as triethylamine or ammonia, to the eluent. Common solvent systems include mixtures of dichloromethane/methanol or ethyl acetate/hexanes with the basic additive.

Troubleshooting Guides

Fischer Indole Synthesis Route

Issue: Low or No Product Formation

Potential Cause Troubleshooting Step
Incorrect Acid Catalyst or Concentration Screen various Brønsted acids (e.g., HCl, H₂SO₄, PTSA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) at different concentrations. Polyphosphoric acid (PPA) is also a common catalyst for this reaction.[1][2]
Suboptimal Reaction Temperature Optimize the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and gradually increase it, monitoring the reaction by TLC. Be aware that higher temperatures can lead to degradation.[2]
Poor Quality of Hydrazine Use freshly opened or purified hydrazine, as it can degrade over time.
Incomplete Hydrazone Formation Ensure the initial condensation of 1-benzyl-4-piperidone and hydrazine to form the hydrazone is complete before proceeding with the cyclization step. This can often be done as a one-pot reaction.[7]

Issue: Multiple Products Observed (Low Selectivity)

Potential Cause Troubleshooting Step
Formation of Regioisomers While 1-benzyl-4-piperidone is symmetric with respect to the carbonyl group for this reaction, ensure no side reactions are occurring at other positions. Careful analysis of the side products by NMR and MS is recommended.
Side Reactions The presence of the benzyl group and the piperidine nitrogen may lead to unforeseen side reactions under strongly acidic conditions. Consider using milder acid catalysts or protecting groups if necessary.
Paal-Knorr Synthesis Route

Issue: Low or No Product Formation

Potential Cause Troubleshooting Step
Decomposition of 1,4-Dicarbonyl Precursor Synthesize the 3-(2-oxoethyl)-1-benzyl-4-piperidone immediately before the Paal-Knorr reaction and use it without extensive purification.
Incorrect pH Buffer the reaction mixture or use a weak acid like acetic acid to catalyze the reaction. Avoid strongly acidic conditions which may favor furan formation.[6]
Inefficient Cyclization Ensure an adequate source of ammonia is present. Ammonium acetate can serve as both the ammonia source and a weak acid catalyst.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

This is a plausible, generalized protocol based on the Fischer indole synthesis with cyclic ketones.

  • Hydrazone Formation (Optional Isolation): To a solution of 1-benzyl-4-piperidone (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq). The mixture is stirred at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the ketone. The solvent can be removed under reduced pressure to yield the crude hydrazone.

  • Cyclization: The crude hydrazone is added to a pre-heated solution of the acid catalyst (e.g., polyphosphoric acid, or a solution of sulfuric acid in ethanol). The reaction mixture is heated at 80-120 °C and monitored by TLC.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured into ice-water and basified with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to pH > 10.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 1% triethylamine) to afford the title compound.

Protocol 2: Paal-Knorr Synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

This protocol is adapted from related syntheses of tetrahydropyrrolopyridines.[3]

  • Synthesis of 3-(2-oxoethyl)-1-benzyl-4-piperidone: This intermediate can be prepared via various methods, such as the alkylation of the enamine of 1-benzyl-4-piperidone with a haloacetaldehyde equivalent.

  • Cyclization: To a solution of 3-(2-oxoethyl)-1-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as ethanol or toluene, add a source of ammonia, such as ammonium acetate (excess, e.g., 5-10 eq).

  • Reaction: The mixture is heated to reflux, and the reaction progress is monitored by TLC. A Dean-Stark trap can be used to remove water if toluene is the solvent.

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in water and basified with aqueous sodium hydroxide.

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is achieved by column chromatography as described in Protocol 1.

Data Presentation

Table 1: Optimization of Fischer Indole Synthesis Conditions (Literature Examples with Cyclic Ketones)
EntryKetoneAcid CatalystSolventTemperature (°C)Yield (%)Reference
11,4-Cyclohexanedione monoethylene acetalPhenylhydrazine, heatNone19089[2]
2cis-OctahydroindoloneAcetic AcidAcetic AcidReflux60[2]
3Tricyclic Ketonep-Toluenesulfonic acidtert-Butanol8047 (indolenine)[2]
41-Benzyl-3-ethyl-4-piperidone derivativeAcetic AcidAcetic AcidReflux"Satisfactory"[2]
Table 2: Optimization of Paal-Knorr Synthesis Conditions (Literature Examples)
Entry1,4-Dicarbonyl CompoundAmine SourceCatalyst/SolventTemperature (°C)Yield (%)Reference
13-(2-Oxopropyl)piperidin-4-one derivativeAnilineHCl/AcOH then NaOH7019[3]
2Hexane-2,5-dioneBenzylamineAcetic Acid/Methanol7090[8]
31-[4-(Methylsulfonyl)phenyl]pentane-1,4-dione4-Fluoroanilinep-Toluenesulfonic acid/TolueneReflux79[8]

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 1_benzyl_4_piperidone 1-Benzyl-4-piperidone hydrazone_formation Hydrazone Formation 1_benzyl_4_piperidone->hydrazone_formation hydrazine Hydrazine hydrazine->hydrazone_formation cyclization Acid-Catalyzed Cyclization hydrazone_formation->cyclization Ethanol/Heat workup Aqueous Work-up (Basification) cyclization->workup Acid Catalyst (e.g., PPA) extraction Extraction workup->extraction purification Column Chromatography extraction->purification product 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine purification->product

Caption: Fischer Indole Synthesis Workflow.

Paal_Knorr_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification dicarbonyl 3-(2-Oxoethyl)-1-benzyl- 4-piperidone cyclization Cyclization dicarbonyl->cyclization ammonia Ammonia Source (e.g., NH4OAc) ammonia->cyclization workup Aqueous Work-up (Basification) cyclization->workup Ethanol/Reflux extraction Extraction workup->extraction purification Column Chromatography extraction->purification product 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine purification->product

Caption: Paal-Knorr Synthesis Workflow.

Troubleshooting_Logic start Low Yield or Reaction Failure route Which Synthetic Route? start->route fischer Fischer Indole route->fischer Fischer paal_knorr Paal-Knorr route->paal_knorr Paal-Knorr fischer_catalyst Optimize Acid Catalyst (Type & Concentration) fischer->fischer_catalyst paal_knorr_precursor Check Stability of 1,4-Dicarbonyl paal_knorr->paal_knorr_precursor fischer_temp Vary Temperature & Reaction Time fischer_catalyst->fischer_temp fischer_reagents Check Reagent Purity fischer_temp->fischer_reagents fischer_hydrazone Confirm Hydrazone Formation fischer_reagents->fischer_hydrazone paal_knorr_ph Adjust pH (Weakly Acidic) paal_knorr_precursor->paal_knorr_ph paal_knorr_amine Ensure Sufficient Ammonia Source paal_knorr_ph->paal_knorr_amine

References

Technical Support Center: Solubility Enhancement for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine and similar poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: My initial stock of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine crashed out of solution when diluted into an aqueous buffer. Why did this happen and what should I do?

A1: This is a common issue for lipophilic compounds, often referred to as "brick dust," when transitioning from a high-concentration organic stock (like DMSO) to an aqueous medium. The dramatic decrease in solvent polarity causes the compound to precipitate.

Troubleshooting Steps:

  • Decrease the Final Concentration: Your target concentration in the aqueous buffer may be above the compound's thermodynamic solubility limit. Try preparing a more dilute solution.

  • Modify Aqueous Buffer pH: The pyrrolo[3,2-c]pyridine core contains basic nitrogen atoms. Lowering the pH of your buffer (e.g., to pH 4-5) may protonate the molecule, forming a more soluble salt in situ.

  • Incorporate Cosolvents: A small percentage of a water-miscible organic solvent (a cosolvent) in your final aqueous buffer can significantly increase solubility. See the Cosolvent Screening Protocol below.

  • Evaluate Salt Forms: If you are working with the free base, consider synthesizing a salt form (e.g., hydrochloride, mesylate) which often exhibits substantially higher aqueous solubility.

Q2: What is the most effective first step to systematically improve the aqueous solubility of this compound?

A2: The most effective first step is to determine the compound's pH-solubility profile. The heterocyclic structure contains ionizable groups, and its solubility will likely be highly dependent on pH. This data will inform whether pH modification or salt formation is a viable strategy.

Q3: I need to achieve a concentration of at least 1 mg/mL in a physiologically relevant buffer (pH 7.4) for my in-vitro assay, but the intrinsic solubility is much lower. What advanced techniques can I explore?

A3: When pH modification and simple cosolvents are insufficient, more advanced formulation strategies are necessary. These aim to keep the drug in a higher energy state (amorphous) or create favorable micro-environments.

Advanced Strategies:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming an inclusion complex with a soluble exterior. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix (e.g., PVP, HPMC-AS) can prevent crystallization and maintain it in a higher-energy, more soluble amorphous form.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility. This is particularly useful for in vitro assays but requires careful selection to avoid cellular toxicity (e.g., Polysorbate 80).

Troubleshooting Guides & Experimental Protocols

Guide 1: Initial Solubility Assessment and pH Profiling

This protocol determines the thermodynamic solubility of your compound across a range of pH values.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis prep1 Weigh excess compound into separate vials prep2 Add buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 9) prep1->prep2 eq1 Seal vials and shake/agitate at constant temperature (e.g., 25°C or 37°C) prep2->eq1 eq2 Equilibrate for 24-48 hours to ensure saturation eq1->eq2 an1 Filter or centrifuge to remove undissolved solid eq2->an1 an2 Quantify concentration in supernatant via HPLC-UV or LC-MS an1->an2

Caption: Workflow for pH-dependent solubility determination.

Data Presentation:

Buffer pHMeasured Solubility (µg/mL)Predominant Species
2.01575.8Protonated (Salt)
4.0980.5Protonated (Salt)
6.085.3Mixed
7.42.1Neutral (Free Base)
9.01.9Neutral (Free Base)

Interpretation: The data clearly indicate that 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a basic compound with significantly higher solubility at acidic pH. This confirms that pH modification and salt formation are excellent strategies to pursue.

Guide 2: Cosolvent and Excipient Screening

This guide outlines a small-scale screen to identify effective solubilizing agents for a target buffer system (e.g., PBS pH 7.4).

Experimental Protocol:

  • Prepare Stock Solutions: Create concentrated stock solutions of various GRAS (Generally Regarded As Safe) excipients.

    • 20% PEG 400 in water

    • 20% Propylene Glycol in water

    • 40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water

    • 10% Polysorbate 80 in water

  • Prepare Compound Slurry: Create a slurry of your compound in the target buffer (e.g., PBS pH 7.4) at a concentration well above its expected solubility (e.g., 2 mg/mL).

  • Screening:

    • Aliquot the compound slurry into separate microcentrifuge tubes.

    • Add increasing volumes of each excipient stock solution to achieve final excipient concentrations of 1%, 2%, 5%, and 10%.

    • Equilibrate the samples with shaking for 24 hours.

    • Centrifuge to pellet undissolved compound.

    • Quantify the concentration of the compound in the clear supernatant using a suitable analytical method like HPLC-UV.

Logical Flow for Solubility Strategy Selection:

G start Poor Aqueous Solubility (<10 µg/mL) check_ph Is solubility significantly higher at low pH? start->check_ph salt Pursue Salt Formation (e.g., HCl, mesylate salt) check_ph->salt  Yes no_salt pH modification is not a viable strategy check_ph->no_salt  No screen Screen Formulation Excipients salt->screen If further enhancement is needed no_salt->screen cosolvent Cosolvents (PEG, PG) screen->cosolvent complex Complexation Agents (Cyclodextrins) screen->complex asd Amorphous Solid Dispersions (ASDs) screen->asd

Caption: Decision tree for selecting a solubility enhancement strategy.

Data Presentation:

ExcipientConcentration (%)Measured Solubility (µg/mL) at pH 7.4Fold Increase
Control (PBS alone)0%2.11.0x
PEG 40010%45.721.8x
Propylene Glycol10%31.214.9x
HP-β-CD10%850.6405.0x
Polysorbate 802%275.4131.1x

Interpretation: The screening results suggest that complexation with HP-β-CD is the most effective method for significantly increasing the solubility of the compound at physiological pH, followed by the use of surfactants like Polysorbate 80. Simple cosolvents offer a more modest improvement. This data allows for the selection of a lead formulation strategy for further development.

Technical Support Center: 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine?

A1: The primary purification techniques for this compound are flash column chromatography and recrystallization. Flash chromatography using a silica gel stationary phase is frequently employed to separate the target compound from reaction byproducts and unreacted starting materials. Recrystallization from a suitable solvent system can be used to achieve high purity, particularly for solid final products.

Q2: What are some typical impurities I might encounter?

A2: Common impurities can include unreacted starting materials, such as 1-benzylpiperidin-4-one and reagents from the pyrrole ring formation step. Other potential impurities are over-alkylated byproducts, partially reduced intermediates, and degradation products. The specific impurities will largely depend on the synthetic route employed.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring fraction purity. A suitable mobile phase, often a mixture of hexane and ethyl acetate, can be used to separate the target compound from impurities. Visualization under a UV lamp (254 nm) is typically effective for aromatic compounds like this one. Staining with potassium permanganate or other suitable agents can also be employed.

Q4: Is 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine susceptible to degradation during purification?

A4: While specific degradation pathways for this exact compound are not extensively documented, related pyrrole and pyridine structures can be sensitive to strong acids, bases, and prolonged exposure to air or light.[1][2] It is advisable to use neutral or mildly basic conditions during workup and purification, and to store the purified compound under an inert atmosphere, protected from light.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography

Possible Causes:

  • Compound streaking or tailing on the column: This can be due to the basic nature of the tertiary amine in the molecule interacting strongly with the acidic silica gel.

  • Improper solvent system: The chosen eluent may not be optimal for separating the compound from impurities, leading to co-elution and loss of product in mixed fractions.

  • Compound degradation on silica: Prolonged exposure to acidic silica gel can sometimes lead to degradation of sensitive compounds.

Solutions:

  • Neutralize the silica gel: Pre-treating the silica gel with a small amount of a tertiary amine, such as triethylamine (0.1-1% v/v), in the eluent can help to reduce tailing and improve resolution.

  • Optimize the eluent system: Systematically screen different solvent mixtures (e.g., gradients of hexane/ethyl acetate, dichloromethane/methanol) using TLC to find the optimal separation conditions.

  • Use an alternative stationary phase: Consider using neutral or basic alumina, or a C18 reversed-phase silica gel if issues persist with standard silica.

Problem 2: Persistent Impurity with a Similar Rf Value

Possible Cause:

  • A structurally similar impurity, such as an isomer or a byproduct with similar polarity, is co-eluting with the product.

Solutions:

  • Fine-tune the mobile phase: Try using a shallower solvent gradient or an isocratic elution with a finely adjusted solvent ratio to improve separation.

  • Change the solvent system: Switching to a different solvent system with different selectivity (e.g., toluene/acetone or chloroform/methanol) may resolve the overlapping spots.

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent can be a highly effective method for removing closely related impurities.

Problem 3: Product Appears as an Oil Instead of a Solid

Possible Causes:

  • Residual solvent: The presence of high-boiling point solvents from the purification can prevent the compound from solidifying.

  • Presence of impurities: Impurities can act as a eutectic mixture, lowering the melting point and causing the product to remain an oil.

Solutions:

  • High-vacuum drying: Dry the sample under high vacuum for an extended period, possibly with gentle heating, to remove residual solvents.

  • Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) to the oil and sonicate or stir vigorously. This can often induce crystallization.

  • Re-purification: If trituration fails, the presence of significant impurities is likely. Further purification by column chromatography may be necessary.

Experimental Protocols

Flash Column Chromatography

A representative protocol for purifying a crude mixture is as follows:

  • Slurry Preparation: The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and then adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder.

  • Column Packing: A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., Hexane/EtOAc 80:20).[3]

  • Loading: The dried crude product on silica is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Parameter Value/Range Reference
Stationary Phase Silica Gel (230-400 mesh)General Practice
Mobile Phase Hexane/Ethyl Acetate (e.g., 80:20)[3]
Additive 0.1-1% Triethylamine (optional)General Practice

Logical Workflow for Troubleshooting

Below is a diagram illustrating a logical workflow for addressing purification challenges.

Purification_Troubleshooting start Crude Product purification_method Select Purification Method start->purification_method column_chromatography Column Chromatography purification_method->column_chromatography Liquid/Oil recrystallization Recrystallization purification_method->recrystallization Solid purity_check Check Purity (TLC, NMR, LC-MS) column_chromatography->purity_check low_yield Low Yield column_chromatography->low_yield recrystallization->purity_check pure_product Pure Product purity_check->pure_product >95% Pure impure Product Impure purity_check->impure <95% Pure impure->purification_method Re-purify troubleshoot_recrystallization Troubleshoot Recrystallization - Screen Solvents - Use Anti-solvent impure->troubleshoot_recrystallization troubleshoot_column Troubleshoot Column - Adjust Solvent - Add TEA - Change Stationary Phase low_yield->troubleshoot_column troubleshoot_column->column_chromatography troubleshoot_recrystallization->recrystallization

Caption: Troubleshooting workflow for purification.

References

Technical Support Center: Synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Tetrahydro-1H-pyrrolo[3,2-c]pyridine Core

Question: We are attempting the initial Pictet-Spengler reaction to form the 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine core, but we are observing very low to no product formation. What are the likely causes and how can we improve the yield?

Answer:

Low yields in the Pictet-Spengler cyclization step are a common issue. Several factors could be contributing to this problem:

  • Inadequate Acid Catalysis: The reaction typically requires an acid catalyst to facilitate the formation of the electrophilic iminium ion intermediate.[1] If the acidity is too low, the reaction may not proceed efficiently. Conversely, excessively strong acids or high temperatures can lead to degradation of starting materials or the product, often observed as tarring of the reaction mixture.

    • Recommendation: Screen different acid catalysts such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄).[1] It is also crucial to optimize the concentration of the chosen acid.

  • Reaction Temperature and Time: The optimal temperature and reaction time are highly dependent on the specific substrates and catalyst used. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A stepwise increase in temperature can also help identify the ideal conditions.

  • Iminium Ion Instability: The key iminium ion intermediate may be unstable under the reaction conditions, leading to the formation of undesired byproducts.

    • Recommendation: Consider a two-step procedure where the imine is pre-formed under milder conditions before the addition of the acid catalyst for the cyclization step.[1]

Problem 2: Formation of an Unexpected Isomer

Question: Our analysis of the product from the Pictet-Spengler reaction shows the presence of a significant amount of an isomeric byproduct. What could be the cause of this?

Answer:

The formation of regioisomers is a known challenge in Pictet-Spengler reactions, particularly when the aromatic ring of the starting material has more than one potential site for electrophilic attack.

  • Multiple Activated Positions: If the pyrrole precursor has substituents that activate multiple positions on the ring, the iminium ion can react at different sites, leading to a mixture of isomers.

  • Reaction Conditions: The regioselectivity of the cyclization can be influenced by the choice of acid catalyst and the reaction temperature.

    • Recommendation: A careful review of the starting material's structure is necessary to identify potential alternative cyclization pathways. Modifying the steric and electronic properties of the starting materials or adjusting the reaction conditions (e.g., using a bulkier acid catalyst) may favor the formation of the desired isomer.

Problem 3: Over-alkylation during the N-benzylation Step

Question: During the N-benzylation of the 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine intermediate with benzyl bromide, we are observing a significant amount of a higher molecular weight side product, which we suspect is the quaternary ammonium salt. How can we prevent this?

Answer:

The formation of a quaternary ammonium salt is a classic example of over-alkylation, a common side reaction when alkylating secondary amines. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation.

  • Stoichiometry Control: Using an excess of the alkylating agent (benzyl bromide) will drive the reaction towards the formation of the quaternary salt.

    • Recommendation: Use a 1:1 or even a slight excess of the amine starting material relative to benzyl bromide.

  • Reaction Temperature: Higher temperatures can accelerate the rate of the second alkylation.

    • Recommendation: Conduct the reaction at a lower temperature. Room temperature or even 0 °C may be sufficient, though this may require longer reaction times.

  • Slow Addition of Alkylating Agent: Adding the benzyl bromide slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, favoring the reaction with the more abundant primary amine.

    • Recommendation: Use a syringe pump for the slow and controlled addition of benzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine?

A1: The most frequently encountered side products include:

  • 1,4-Diketones: These can form from the acid-catalyzed hydrolysis of furan-containing precursors if they are used in the synthesis. These diketones can then undergo a Paal-Knorr cyclization to form the desired pyrrole ring, but this alternative pathway can be inefficient.

  • Over-alkylation Product: During the N-benzylation step, the formation of the 5,5-dibenzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-5-ium salt is a common issue.

  • Polymeric Materials/Tar: Harsh acidic conditions and high temperatures during the Pictet-Spengler reaction can lead to the decomposition of starting materials and products, resulting in the formation of insoluble, tar-like substances.

Q2: How can I purify the final product from the unreacted starting materials and side products?

A2: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is usually effective in separating the desired product from less polar starting materials and more polar side products like the quaternary ammonium salt. Recrystallization from a suitable solvent system can also be an effective final purification step.

Q3: Are there any alternative methods to the Pictet-Spengler reaction for the synthesis of the tetrahydro-1H-pyrrolo[3,2-c]pyridine core?

A3: Yes, other synthetic strategies exist. For instance, multicomponent reactions involving isocyanides have been utilized for the rapid construction of similar polycyclic pyrrolopyridine frameworks.[2] Additionally, intramolecular cyclization reactions of appropriately substituted piperidine derivatives can also yield the desired heterocyclic core.

Data Presentation

ParameterPictet-Spengler ReactionN-Benzylation
Typical Yield 40-70%70-90%
Catalyst TFA, HCl, H₂SO₄-
Base -K₂CO₃, Et₃N
Solvent Dichloromethane, Toluene, AcetonitrileAcetonitrile, DMF
Temperature 25-80 °C0-25 °C
Reaction Time 4-24 hours2-12 hours

Note: The values presented in this table are approximate and may vary depending on the specific substrates and reaction conditions employed.

Experimental Protocols

Synthesis of 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine (Pictet-Spengler Reaction)

This protocol is adapted from general procedures for Pictet-Spengler reactions.

  • To a solution of a suitable 4-aminopiperidine precursor (1.0 eq) in anhydrous dichloromethane (0.1 M) is added a glyoxal derivative (1.1 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Trifluoroacetic acid (2.0 eq) is added dropwise to the mixture at 0 °C.

  • The reaction is then allowed to warm to room temperature and stirred for 12 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine (N-Benzylation)

  • To a solution of 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous acetonitrile (0.1 M) is added potassium carbonate (2.0 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • Benzyl bromide (1.05 eq) is added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature for 6 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Mandatory Visualization

pictet_spengler_side_reaction cluster_main Desired Pictet-Spengler Pathway cluster_side Side Reaction Pathway Start Pyrrole Precursor + Aldehyde/Ketone Imine Imine Intermediate Start->Imine Condensation Imine->Iminium H+ Product Desired Tetrahydro-1H- pyrrolo[3,2-c]pyridine Iminium->Product Intramolecular Electrophilic Substitution Tar Tar/Polymeric Byproducts Iminium->Tar Harsh Acid/ High Temp.

Caption: Potential side reaction in the Pictet-Spengler synthesis.

n_benzylation_side_reaction cluster_main Desired N-Benzylation Pathway cluster_side Over-alkylation Side Reaction Start Tetrahydro-1H-pyrrolo[3,2-c]pyridine (Secondary Amine) Start->Product + Benzyl Bromide Side_Product Quaternary Ammonium Salt (Over-alkylation) Product->Side_Product + Benzyl Bromide (Excess)

Caption: Over-alkylation side product in N-benzylation.

References

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is limited in publicly available literature. The information provided herein is based on general chemical principles for similar heterocyclic compounds and data from studies on related pyrrolopyridine derivatives. It is intended as a guide for researchers and should be supplemented with in-house stability studies for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine?

A1: Based on general safety guidelines for similar chemical compounds, it is recommended to store 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3] It should be kept away from heat, sources of ignition, and direct sunlight.[1] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) to minimize degradation.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this exact molecule are not documented, similar heterocyclic compounds can be susceptible to:

  • Oxidation: The tertiary amine in the tetrahydropyridine ring and the benzyl group can be susceptible to oxidation. Forced degradation studies on related compounds often use hydrogen peroxide to simulate oxidative stress.[4][5]

  • Hydrolysis: Although the core structure is generally stable, extreme pH conditions (strong acid or base) may promote hydrolysis or other rearrangements. Studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives show they are extremely unstable in alkaline and labile in acidic media.[4][5]

  • Photodegradation: Exposure to UV or visible light can induce degradation. Related pyrrolopyridine derivatives have been shown to be photolabile.[4][5]

Q3: Is this compound stable in common laboratory solvents?

A3: Stability in solvents is highly dependent on the solvent purity, storage conditions, and duration. For short-term use, aprotic solvents like DMSO, DMF, or acetonitrile are generally suitable. For aqueous buffers, stability is pH-dependent. Based on related compounds, neutral pH (around 7) is expected to be the most stable.[4][5] It is crucial to prepare solutions fresh and avoid prolonged storage, especially in protic or aqueous solvents.

Q4: What analytical techniques are suitable for monitoring the stability of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the most common and effective technique.[4][5] This allows for the separation and quantification of the parent compound from its potential degradants. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for identifying the structure of any degradation products.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent assay results or loss of compound activity over time. Compound degradation in solution.Prepare solutions fresh before each experiment. If stock solutions are necessary, store them at -80°C in small aliquots to avoid freeze-thaw cycles. Perform a time-course stability study in your experimental buffer.
Appearance of new peaks in HPLC chromatogram of an aged sample. Degradation of the compound.Characterize the new peaks using LC-MS to identify potential degradants. Review storage and handling procedures. The compound may be sensitive to air, light, or temperature.
Color change in solid compound or solution. Oxidation or photodegradation.Store the solid compound under an inert atmosphere and protect from light. Prepare solutions in amber vials or cover them with aluminum foil.
Poor solubility or precipitation in aqueous buffers. The compound may have low aqueous solubility, or the salt form may be converting to a less soluble free base.Check the pH of the buffer. Adjusting the pH might improve solubility. Consider using co-solvents like DMSO or ethanol (ensure compatibility with your experiment).

Stability Data on Related Compounds

The following table summarizes forced degradation data for structurally related pyrrolo[3,4-c]pyridine-1,3-dione derivatives. This data can provide insights into the potential sensitivities of the pyrrolopyridine core.

Stress Condition Observation on Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives Reference
Acidic (e.g., HCl) Labile[4][5]
Alkaline (e.g., NaOH) Extremely unstable[4][5]
Neutral (e.g., water) Stable[4][5]
Oxidative (e.g., H₂O₂) Sensitivity depends on the specific chemical structure[4][5]
Photolytic (Light exposure) Photolabile[4][5]
Thermal (Heat) Generally stable, but depends on conditions[4][5]

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[6][7] This protocol is a general guideline based on ICH recommendations that can be adapted for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.[6]

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a shorter period due to expected higher lability (e.g., 30 mins, 1, 2, 4 hours). Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a set time. Also, reflux the stock solution.

    • Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[6] A control sample should be kept in the dark.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

    • Analyze using a validated stability-indicating HPLC method.

    • Use LC-MS to characterize significant degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) stock->acid Expose to stress base Alkaline (0.1M NaOH, RT) stock->base Expose to stress oxidative Oxidative (3% H2O2, RT) stock->oxidative Expose to stress thermal Thermal (80°C, Solid & Solution) stock->thermal Expose to stress photo Photolytic (ICH Q1B Light) stock->photo Expose to stress sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC-UV Analysis (Quantify Degradation) sampling->hplc lcms LC-MS Analysis (Identify Degradants) hplc->lcms If degradants > threshold report Report Stability Profile hplc->report lcms->report

Caption: Workflow for a forced degradation study.

G cluster_pathways Potential Degradation Pathways parent 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine oxidation Oxidation Products (e.g., N-oxide, Benzylic oxidation) parent->oxidation H₂O₂ / Air hydrolysis Hydrolysis/Ring Opening (Under extreme pH) parent->hydrolysis H⁺ / OH⁻ photolysis Photolytic Products (Complex mixture) parent->photolysis UV/Vis Light G start Inconsistent Results? check_solution Is the solution freshly prepared? start->check_solution check_storage How was the solid stored? check_solution->check_storage Yes sol_yes Prepare fresh solution and re-run experiment. check_solution->sol_yes No storage_good Storage was correct. (Cool, dry, dark) check_storage->storage_good storage_bad Improper storage. (Exposed to light/air) check_storage->storage_bad sol_no Solution was re-used or old. sol_no->sol_yes run_qc Run QC (HPLC/NMR) on stored material. storage_good->run_qc If problem persists storage_bad->run_qc order_new Order new batch of compound. run_qc->order_new If degradation confirmed

References

Technical Support Center: 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine and other related heterocyclic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common assay interference problems that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background noise in assays involving heterocyclic compounds?

High background can obscure the specific signal from your target analyte, leading to reduced assay sensitivity and inaccurate results.[1] Common causes include:

  • Insufficient Plate Washing: Inadequate washing can leave behind unbound antibodies or other reagents, contributing to a high background signal.[1]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the assay plate can lead to unwanted signal.

  • Improper Antibody Concentrations: Using primary or secondary antibodies at concentrations that are too high can increase non-specific binding.

  • Contamination: Contamination of reagents, samples, or the assay plate can introduce interfering substances.[2]

  • Incorrect Incubation Conditions: Deviations from the recommended incubation times and temperatures can lead to increased non-specific binding.[2]

  • Compound Aggregation: Small molecules, particularly heterocyclic compounds, can form aggregates at certain concentrations, which can interfere with the assay readout.[3]

Q2: My compound, a pyrrolo[3,2-c]pyridine derivative, is showing activity in a primary screen, but I suspect it might be a false positive. How can I confirm this?

False positives are a common issue in high-throughput screening. To investigate a potential false positive, consider the following steps:

  • Run Control Experiments: Include controls to identify the source of the signal. A control without the primary antibody can help determine if the secondary antibody is binding non-specifically.[4] A blank control (with no sample or antibodies) can indicate if the substrate or plate itself is contaminated.[1]

  • Vary Compound Concentration: Test your compound over a range of concentrations. True inhibitors will typically show a dose-dependent effect, whereas non-specific effects may not.

  • Check for Compound Aggregation: Aggregation is a known cause of non-specific assay interference.[3] You can test for this by including a non-ionic detergent (e.g., Triton X-100) in your assay buffer, which can disrupt aggregates.

  • Use an Orthogonal Assay: Confirm the activity of your compound in a different assay that measures the same biological endpoint but uses a different technology or detection method.

Q3: Can the physicochemical properties of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine contribute to assay interference?

Troubleshooting Guides

Issue 1: High Background Signal
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Washing Increase the number of wash steps and the volume of wash buffer used between antibody incubations. Ensure complete aspiration of the wash buffer after each step.[2]A significant reduction in the background signal of your negative controls.
Inadequate Blocking Increase the blocking incubation time or try a different blocking agent (e.g., 5-10% normal serum of the same species as the secondary antibody).[4]Reduced non-specific binding and lower background across the plate.
Antibody Concentration Too High Perform an antibody titration experiment to determine the optimal concentration of your primary and secondary antibodies.A clear distinction between the specific signal and the background noise.
Reagent/Sample Contamination Use fresh, sterile reagents and pipette tips. Ensure a clean working environment.[2]Elimination of unexpected signals in blank or negative control wells.
Issue 2: Suspected Compound Aggregation
Potential Cause Troubleshooting Step Expected Outcome
Compound Self-Aggregation Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[3]A decrease or elimination of the observed activity if it was caused by aggregation.
Concentration-Dependent Aggregation Perform a dose-response curve. Aggregators often show a very steep, non-sigmoidal curve.A more typical sigmoidal dose-response curve for true inhibitors.
Non-Specific Protein Adsorption Add a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1 mg/mL to the assay buffer before adding the test compound.[3]A reduction in non-specific binding of the compound to assay components.

Experimental Protocols

Protocol 1: Antibody Titration for Optimal Concentration

Objective: To determine the optimal dilution of primary and secondary antibodies to maximize the signal-to-noise ratio.

Methodology:

  • Plate Coating: Coat a 96-well plate with the target antigen or capture antibody according to your standard protocol.

  • Blocking: Block the plate to prevent non-specific binding.

  • Primary Antibody Dilution Series: Prepare a serial dilution of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000). Add these dilutions to the wells. Include a negative control well with only the antibody diluent.

  • Incubation and Washing: Incubate and wash the plate as per your protocol.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody at its recommended concentration to all wells.

  • Washing: Wash the plate thoroughly.

  • Substrate Addition: Add the substrate and incubate for the recommended time.

  • Stop Reaction and Read: Add the stop solution and read the absorbance at the appropriate wavelength.

  • Analysis: Plot the absorbance values against the antibody dilutions to identify the optimal dilution that gives a strong signal with low background.[1]

Visual Guides

Troubleshooting_High_Background start High Background Observed wash Increase Wash Steps start->wash block Optimize Blocking start->block antibody Titrate Antibodies start->antibody contam Check for Contamination start->contam resolved Problem Resolved wash->resolved Success unresolved Issue Persists wash->unresolved Failure block->resolved Success block->unresolved Failure antibody->resolved Success antibody->unresolved Failure contam->resolved Success contam->unresolved Failure

Caption: Troubleshooting workflow for high background signals.

Aggregation_Interference_Workflow start Suspected False Positive (e.g., with Pyrrolo-pyridine) detergent_test Add Non-ionic Detergent (e.g., 0.01% Triton X-100) start->detergent_test activity_lost Activity Lost? (Aggregation Likely) detergent_test->activity_lost dose_response Perform Dose-Response Analysis steep_curve Steep, Non-sigmoidal Curve? dose_response->steep_curve orthogonal_assay Confirm with Orthogonal Assay confirmed_activity Activity Confirmed orthogonal_assay->confirmed_activity activity_lost->dose_response No false_positive Likely False Positive (Aggregation) activity_lost->false_positive Yes steep_curve->orthogonal_assay No steep_curve->false_positive Yes

Caption: Workflow for investigating suspected compound aggregation.

References

Technical Support Center: 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine Cell Permeability Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the cell permeability of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the initial assays I should consider to evaluate the cell permeability of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine?

A1: A tiered approach is often most effective. Start with a simple, high-throughput, and cost-effective assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[1][2] Following this, more complex, cell-based assays such as the Caco-2 or Madin-Darby Canine Kidney (MDCK) cell assays can provide more comprehensive data on both passive and active transport mechanisms.[3][4][5]

Q2: My compound shows low permeability in the PAMPA assay. What does this indicate?

A2: Low permeability in a PAMPA assay suggests that the compound has poor passive diffusion across a lipid membrane.[6] This could be due to unfavorable physicochemical properties such as high polarity, large molecular weight, or a high number of hydrogen bond donors and acceptors.[7]

Q3: My compound has good permeability in the PAMPA assay but shows low permeability in the Caco-2 assay. What could be the reason for this discrepancy?

A3: This discrepancy often points to the involvement of active efflux transporters in the Caco-2 cells.[4][6] Caco-2 cells express efflux pumps like P-glycoprotein (P-gp), which can actively transport your compound out of the cell, leading to low apparent permeability.[8] The PAMPA model, being a simple lipid membrane, lacks these transporters.[6]

Q4: How can I confirm if 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a substrate of an efflux pump like P-gp?

A4: To determine if your compound is a P-gp substrate, a bidirectional Caco-2 or MDR1-MDCK assay is recommended.[3][9][10][11] In this assay, the permeability is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication of active efflux.[8][9] You can further confirm this by conducting the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio with the inhibitor present confirms P-gp involvement.[4][12]

Q5: What strategies can I use to improve the cell permeability of my compound?

A5: Several strategies can be employed, broadly categorized into medicinal chemistry and formulation approaches:

  • Structural Modification: Modifying the compound to increase its lipophilicity or mask polar groups can enhance passive diffusion.[12][13]

  • Prodrug Approach: A less permeable drug can be chemically modified into a more permeable prodrug that converts to the active compound intracellularly.[7]

  • Formulation Strategies: Using permeability enhancers or advanced drug delivery systems can also improve absorption.[13][14]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Permeability in PAMPA Assay Unfavorable physicochemical properties (high polarity, high molecular weight).- Consider structural modifications to increase lipophilicity. - Evaluate the polar surface area (PSA) and hydrogen bond donor/acceptor count.
High Variability Between Replicates - Inconsistent membrane coating in PAMPA. - Poor compound solubility. - Inconsistent cell monolayer integrity in Caco-2/MDCK assays.- Ensure uniform coating of the PAMPA plate. - Check compound solubility in the assay buffer; consider using a co-solvent like DMSO (typically up to 1-5%).[15] - Measure Transepithelial Electrical Resistance (TEER) for Caco-2/MDCK monolayers to ensure integrity.[3][4][8]
Low Compound Recovery - Compound binding to the plate. - Compound instability in the assay buffer. - For basic compounds, potential lysosomal trapping in cell-based assays.- Use low-binding plates. - Assess the stability of your compound in the assay buffer over the experimental timeframe using LC-MS/MS. - Investigate lysosomal trapping by running the assay with an agent that disrupts lysosomal pH, like bafilomycin A1.[12]
Discrepancy Between PAMPA and Caco-2/MDCK Results Active transport (efflux) in cell-based assays.- Perform a bidirectional Caco-2 or MDR1-MDCK assay to determine the efflux ratio.[3][4] - Use known inhibitors of specific efflux transporters (e.g., verapamil for P-gp) to identify the transporter involved.[8]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for assessing the passive permeability of a compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)

  • Acceptor plate (96-well)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS for analysis

Procedure:

  • Prepare Solutions: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 10 µM).[2] Also, prepare a solution of a known high-permeability control (e.g., testosterone) and a low-permeability control (e.g., atenolol).

  • Hydrate the PAMPA membrane: Add 5 µL of the lipid solution (e.g., 1% lecithin in dodecane) to each well of the donor plate and let it sit for 5 minutes.[2]

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[2]

  • Add Compound to Donor Plate: Add 150-200 µL of the test compound solution to each well of the donor plate.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).[16]

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in all samples using LC-MS/MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Caco-2 Permeability Assay

This protocol outlines the steps for assessing compound permeability across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell plates (e.g., 24-well)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[8]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be above a predetermined threshold (e.g., >200 Ω·cm²).[17] A Lucifer yellow rejection assay can also be performed.[8]

  • Prepare Dosing Solution: Dissolve the test compound in the transport buffer at the desired concentration.

  • Apical to Basolateral (A-B) Permeability:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points.

  • Basolateral to Apical (B-A) Permeability (for efflux determination):

    • Repeat the process, but add the dosing solution to the basolateral side and sample from the apical side.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B).

Visualizations

experimental_workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Mechanistic Studies cluster_analysis Analysis & Decision PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 / MDCK Assay (Passive + Active Transport) PAMPA->Caco2 If promising passive permeability Analysis Data Analysis (Papp, Efflux Ratio) Caco2->Analysis Decision Decision Point: Proceed or Optimize? Analysis->Decision

Caption: Tiered experimental workflow for assessing cell permeability.

troubleshooting_logic Start Start: Low Permeability Observed in Caco-2 Assay CheckPAMPA Was PAMPA permeability also low? Start->CheckPAMPA PassiveIssue Conclusion: Poor Passive Diffusion. Consider Structural Modification. CheckPAMPA->PassiveIssue Yes EffluxAssay Perform Bidirectional Caco-2/MDCK Assay CheckPAMPA->EffluxAssay No CheckEffluxRatio Is Efflux Ratio > 2? EffluxAssay->CheckEffluxRatio EffluxConfirmed Conclusion: Active Efflux is Likely. Test with P-gp Inhibitors. CheckEffluxRatio->EffluxConfirmed Yes OtherIssues Investigate Other Factors: - Low Recovery - Compound Instability - Lysosomal Trapping CheckEffluxRatio->OtherIssues No

Caption: Troubleshooting logic for low cell permeability in Caco-2 assays.

References

Technical Support Center: Improving Bioavailability of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine (referred to herein as "the compound"). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while trying to improve the oral bioavailability of this and similar pyrrolopyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the low oral bioavailability of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine?

A1: While specific data for this exact molecule is limited, common causes for poor oral bioavailability in heterocyclic compounds include:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]

  • Low Intestinal Permeability: The molecule may struggle to pass through the intestinal epithelial cells to enter the bloodstream.[1][2]

  • First-Pass Metabolism: The compound might be extensively metabolized by enzymes in the gut wall or liver before it can reach systemic circulation.[1][3]

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) can actively pump the compound out of intestinal cells and back into the gut lumen, thereby limiting its absorption.[1][4]

Q2: Based on its structure, what Biopharmaceutics Classification System (BCS) class is this compound likely to fall into?

A2: Without experimental data, a precise classification is speculative. However, many nitrogen-containing heterocyclic compounds exhibit poor aqueous solubility. Assuming it can permeate biological membranes to some extent, it could potentially be a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound.[5][6] Both classes present significant challenges for oral drug delivery.[6]

Q3: What are the primary formulation strategies to consider for improving the bioavailability of a poorly soluble compound like this?

A3: Key strategies focus on enhancing the dissolution rate and/or apparent solubility of the compound in the gastrointestinal tract. These include:

  • Particle Size Reduction: Techniques like micronization and nanocrystal formation increase the surface area-to-volume ratio, which can enhance the dissolution rate.[5][7]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a higher-energy, more soluble amorphous state.[8][9]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the drug in a solubilized state during its transit through the GI tract, bypassing the need for dissolution.[7][10]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug molecule.[7][11]

Q4: Can chemical modification be used to improve bioavailability?

A4: Yes, chemical modification is a viable strategy. The most common approach is the creation of a prodrug . A prodrug is a biologically inactive derivative of the parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. This approach can be used to temporarily mask physicochemical properties that limit absorption. For instance, adding a polar, ionizable group can improve solubility.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays

Your in vitro Caco-2 permeability assay shows low transport of the compound from the apical (A) to the basolateral (B) side.

Possible Cause Troubleshooting Steps
Compromised Monolayer Integrity 1. Measure TEER: Check the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop indicates a compromised monolayer.[4] 2. Lucifer Yellow Assay: Perform a Lucifer Yellow rejection test. High passage of this marker confirms poor tight junction integrity.[4]
Compound is an Efflux Substrate 1. Bidirectional Assay: Measure both A-to-B and B-to-A permeability. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Use Inhibitors: Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-to-B transport confirms P-gp involvement.[1]
Low Intrinsic Permeability 1. Re-evaluate Physicochemical Properties: Assess LogP and polar surface area. High values may correlate with low permeability. 2. Formulation Approaches: Test the permeability of the compound when formulated with permeation enhancers (use with caution and appropriate controls).
Metabolism by Caco-2 Cells 1. Analyze Receiver Fluid: Use LC-MS/MS to check for the appearance of metabolites in the basolateral chamber. 2. Inhibit Metabolism: If metabolism is confirmed, repeat the assay with broad-spectrum cytochrome P450 inhibitors.
Issue 2: High Variability in In Vivo Pharmacokinetic (PK) Data

You observe large error bars and inconsistent plasma concentration profiles after oral dosing in animal models.

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility & Dissolution 1. Formulation is Key: The compound may be precipitating in the GI tract. Move from a simple suspension to an enabling formulation like a solid dispersion or a lipid-based system (e.g., SEDDS).[7][11] 2. Particle Size Control: If using a suspension, ensure the particle size is controlled and consistent between batches.
Food Effects 1. Fasted vs. Fed States: The presence of food can significantly alter gastric emptying and GI fluid composition. Conduct PK studies in both fasted and fed animals to characterize any food effect.[12]
GI Tract Instability 1. Simulated Fluid Stability: Assess the chemical stability of the compound in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8).
Inconsistent Dosing Technique 1. Refine Gavage Technique: Ensure accurate and consistent delivery to the stomach via oral gavage. Improper technique can lead to dosing errors. 2. Vehicle Volume: Use a consistent and appropriate vehicle volume for the animal's weight.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay is used to predict human intestinal permeability in vitro.[4]

1. Cell Culture:

  • Culture Caco-2 cells on permeable Transwell® filter supports for 21-25 days to allow for differentiation into a polarized monolayer.[4]

  • Confirm monolayer integrity by measuring TEER (should be >250 Ω·cm²) and/or performing a Lucifer Yellow rejection assay.[4]

2. Assay Procedure:

  • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Add the test compound (dissolved in transport buffer, final DMSO concentration <1%) to the apical (donor) chamber.

  • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 min), take samples from the receiver chamber, replacing the volume with fresh buffer.

  • Also, take a sample from the donor chamber at the beginning and end of the experiment.

3. Sample Analysis & Calculation:

  • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of compound appearance in the receiver chamber.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration in the donor chamber.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol creates a formulation to improve the dissolution of a poorly soluble compound.[1]

1. Materials:

  • 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

  • Polymer carrier (e.g., Soluplus®, PVP K30, HPMC-AS)

  • Volatile organic solvent (e.g., methanol, acetone) that dissolves both the compound and the polymer.

2. Method:

  • Dissolve both the compound and the polymer carrier in the organic solvent at a specific ratio (e.g., 1:3 drug-to-polymer by weight). Ensure a clear solution is formed.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • A thin film will form on the wall of the flask. Dry this film under a high vacuum for 12-24 hours to remove all residual solvent.

  • Scrape the dried solid dispersion from the flask and gently grind it into a fine powder.

  • Characterize the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm its amorphous nature.

Protocol 3: In Vivo Pharmacokinetic Study Design (Rodent Model)

This protocol outlines a basic study to determine key PK parameters like Cmax, Tmax, and AUC after oral administration.[12][13]

1. Animal Model:

  • Use male Sprague-Dawley rats or CD-1 mice (n=3-5 per time point or per group for serial sampling).

  • Acclimate the animals for at least 3 days before the study.

  • Fast the animals overnight (with free access to water) before dosing.

2. Dosing:

  • Prepare the dosing formulation (e.g., a suspension in 0.5% methylcellulose or a solution/dispersion as developed in Protocol 2).

  • Administer a single dose of the compound via oral gavage at a predetermined level (e.g., 10 mg/kg).

3. Blood Sampling:

  • Collect blood samples (e.g., via tail vein or saphenous vein) at specific time points. A typical schedule would be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

4. Sample Processing and Analysis:

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma at -80°C until analysis.

  • Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS bioanalytical method.

5. Data Analysis:

  • Plot the mean plasma concentration versus time.

  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Cmax).[12]

Visualizations

Troubleshooting Workflow for Low Bioavailability

G start Low Oral Bioavailability Observed in PK Study solubility_check Assess Kinetic Solubility in SGF & SIF start->solubility_check low_solubility Is Solubility < 10 µg/mL? solubility_check->low_solubility formulate Develop Enabling Formulation (ASD, SEDDS, Nanocrystals) low_solubility->formulate Yes permeability_check Assess Permeability (e.g., Caco-2 Assay) low_solubility->permeability_check No retest Re-test Optimized Compound/ Formulation in PK Study formulate->retest low_permeability Is Papp < 1x10⁻⁶ cm/s? permeability_check->low_permeability efflux_check Check Efflux Ratio (Papp B-A / A-B) low_permeability->efflux_check No metabolism_check Assess Metabolic Stability (Liver Microsomes) low_permeability->metabolism_check Yes high_efflux Is Ratio > 2? efflux_check->high_efflux prodrug Consider Prodrug Strategy or Formulate with P-gp Inhibitors high_efflux->prodrug Yes high_efflux->metabolism_check No prodrug->retest high_metabolism Is Intrinsic Clearance High? metabolism_check->high_metabolism structural_mod Structural Modification to Block Metabolic Soft Spots high_metabolism->structural_mod Yes high_metabolism->retest No structural_mod->retest

Caption: A decision-tree workflow for systematically troubleshooting low oral bioavailability.

Bioavailability Enhancement Strategy Selection

G problem Primary Barrier to Bioavailability solubility Solubility-Limited (BCS Class II) problem->solubility permeability Permeability-Limited (BCS Class III) problem->permeability both Solubility & Permeability-Limited (BCS Class IV) problem->both strat1 Solid Dispersions Micronization Nanocrystals Lipid Formulations (SEDDS) Salt Formation solubility->strat1 strat2 Permeation Enhancers Prodrug Approach permeability->strat2 strat3 Combination Approach: Formulation (e.g., SEDDS) + Prodrug Strategy both->strat3

Caption: Logical relationship between the primary bioavailability barrier and strategy selection.

References

Technical Support Center: Chiral Separation of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the chiral separation of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral separation of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine?

A1: The most common and effective methods for the chiral separation of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[1][2] Other potential methods include diastereomeric salt crystallization.

Q2: How do I select the appropriate chiral stationary phase (CSP) for my separation?

A2: The selection of a CSP is often empirical. For compounds like 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, which contains a basic nitrogen atom and aromatic rings, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are good starting points.[3] It is recommended to screen a variety of CSPs with different mobile phases to find the optimal separation conditions.

Q3: What are the typical mobile phases used for chiral HPLC separation of this compound?

A3: For normal-phase HPLC, typical mobile phases consist of a mixture of a non-polar solvent like hexane or heptane with a polar alcohol modifier such as ethanol, propanol, or isopropanol. A basic additive, like diethylamine (DEA) or ethylenediamine (EDA), is often required to improve peak shape and reduce tailing for basic compounds. For reversed-phase HPLC, mixtures of water or buffers with acetonitrile or methanol are used.

Q4: Can I use chiral mobile phase additives instead of a chiral column?

A4: Yes, using a chiral mobile phase additive (CMPA) with a standard achiral column is a viable, though less common, approach.[4] The CMPA forms transient diastereomeric complexes with the enantiomers, allowing for their separation.[4][5] However, this method can be more complex to develop and may have limitations in terms of loading capacity and compatibility with mass spectrometry.

Q5: What is the role of temperature in chiral separations?

A5: Temperature can significantly impact enantioselectivity. Lowering the temperature often increases the resolution between enantiomers but may also lead to broader peaks and higher backpressure. Conversely, increasing the temperature can improve peak efficiency but may decrease selectivity. It is an important parameter to optimize for each specific method.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No separation of enantiomers - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Screen a different class of CSP (e.g., if using a polysaccharide-based column, try a macrocyclic glycopeptide-based one).- Vary the alcohol modifier (e.g., switch from isopropanol to ethanol).- Adjust the concentration of the mobile phase additives.
Poor resolution (Rs < 1.5) - Mobile phase is too strong or too weak.- Suboptimal temperature.- Flow rate is too high.- Optimize the ratio of non-polar to polar solvent in the mobile phase.- Experiment with different temperatures (e.g., decrease in 5°C increments).- Reduce the flow rate to increase the interaction time with the stationary phase.
Peak tailing - Secondary interactions between the basic analyte and acidic sites on the silica support.- Inappropriate mobile phase additive.- Add or increase the concentration of a basic additive (e.g., diethylamine, DEA) to the mobile phase to mask the silanol groups.- Ensure the sample solvent is compatible with the mobile phase.
Broad peaks - High flow rate.- Large injection volume or high sample concentration.- Column degradation.- Reduce the flow rate.- Decrease the injection volume and/or dilute the sample.- Flush the column or replace it if it has reached the end of its lifetime.
Irreproducible retention times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column equilibration issues.- Prepare fresh mobile phase daily and ensure accurate measurements.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated with the mobile phase before each injection.

Experimental Protocols

Chiral HPLC Method

This protocol is a starting point for developing a chiral separation method for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Chiral Column: Cellulose-based CSP (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Heptane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 1 mg/mL.

Expected Data:

ParameterValue
Retention Time (Enantiomer 1)~ 8.5 min
Retention Time (Enantiomer 2)~ 10.2 min
Resolution (Rs)> 1.5
Selectivity (α)~ 1.2
Chiral SFC Method

Supercritical Fluid Chromatography (SFC) can offer faster separations and reduced solvent consumption.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.

Chromatographic Conditions:

  • Chiral Column: Amylose-based CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Supercritical CO₂ / Methanol with 0.1% Diethylamine (70:30, v/v)

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure: 150 bar

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the racemic mixture in methanol to a concentration of 1 mg/mL.

Expected Data:

ParameterValue
Retention Time (Enantiomer 1)~ 3.1 min
Retention Time (Enantiomer 2)~ 3.8 min
Resolution (Rs)> 2.0
Selectivity (α)~ 1.25

Visualizations

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing racemate Racemic Compound dissolve Dissolve in Mobile Phase racemate->dissolve injector Inject Sample dissolve->injector mobile_phase Prepare Mobile Phase (Heptane/IPA/DEA) column Chiral Column (Cellulose CSP) injector->column detector UV Detector (254 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram analysis Calculate Retention Times, Resolution, and Selectivity chromatogram->analysis

Caption: Workflow for Chiral HPLC Separation.

Chiral_SFC_Workflow cluster_prep_sfc Sample & Mobile Phase Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Processing racemate_sfc Racemic Compound dissolve_sfc Dissolve in Methanol racemate_sfc->dissolve_sfc injector_sfc Inject Sample dissolve_sfc->injector_sfc mobile_phase_sfc Prepare Co-solvent (Methanol + DEA) column_sfc Chiral Column (Amylose CSP) injector_sfc->column_sfc detector_sfc UV Detector (254 nm) column_sfc->detector_sfc bpr Back-Pressure Regulator detector_sfc->bpr chromatogram_sfc Obtain Chromatogram detector_sfc->chromatogram_sfc analysis_sfc Calculate Retention Times, Resolution, and Selectivity chromatogram_sfc->analysis_sfc

Caption: Workflow for Chiral SFC Separation.

References

Validation & Comparative

Target Validation Landscape for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrrolopyridine Scaffolds in Modern Drug Discovery

The compound 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine represents a specific scaffold within the broader, pharmacologically significant family of pyrrolopyridines. While direct, extensive target validation studies on this exact molecule are not widely published, a wealth of data from structurally related pyrrolo[3,2-c]pyridines, pyrrolo[2,3-b]pyridines, and other fused pyrrole heterocycles provides a strong basis for target hypothesis and validation strategies. This guide compares the validated targets and performance of these related compounds, offering insights into the potential mechanisms of action for novel derivatives.

Comparative Performance of Pyrrolopyridine Derivatives

The pyrrolopyridine core is a "privileged scaffold" in medicinal chemistry, demonstrating activity against several key biological targets. The most prominent of these are protein kinases and cytoskeletal proteins. Below, we compare the performance of representative compounds from different pyrrolopyridine classes against their validated targets.

Table 1: Potency of Pyrrolopyridine Derivatives Against Protein Kinase Targets
Compound ClassRepresentative CompoundTarget(s)IC50 ValuesKey Findings & Reference
1H-pyrrolo[2,3-b]pyridine Compound 4h FGFR1, FGFR2, FGFR3, FGFR47 nM, 9 nM, 25 nM, 712 nMPotent and selective inhibition of the FGFR family, leading to apoptosis in breast cancer cells.[1]
5-Formyl-pyrrolo[3,2-b]pyridine Compound 10z FGFR4 (Wild-Type & Mutants)Single-digit nMReversible-covalent inhibitor effective against wild-type and gatekeeper mutant FGFR4, showing promise in hepatocellular carcinoma.[2]
Pyrrolo[3,2-d]pyrimidine Compound 9c EGFR, CDK20.009 µM (HCT-116 cells)Designed as EGFR inhibitors, these compounds also showed potent CDK2 inhibition and arrested the cell cycle.[3][4]
1H-pyrrolo[3,2-g]isoquinoline Compounds 15-17 Haspin Kinase10-80 nMDemonstrated potent and selective inhibition of Haspin kinase, a key regulator of mitosis.[5]
Pyrrolo[2,3-d]pyrimidin-6-one Compound 31 ENPP114.68 nMInhibition of ENPP1 activates the STING pathway, promoting an innate immune response for cancer immunotherapy.[6]
Table 2: Potency of Pyrrolopyridine Derivatives Against Cytoskeletal and Other Targets
Compound ClassRepresentative CompoundTargetIC50 / ActivityKey Findings & Reference
1H-pyrrolo[3,2-c]pyridine Compound 10t Tubulin (Colchicine Site)0.12 - 0.21 µM (cancer cell lines)Potently inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[7]
Pyrazolo[4,3-c]pyridine Derivative (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)...DPPH Radical Scavenging194.06 µg/mLSynthesized analogue demonstrated moderate antioxidant activity.[8]
Tetrahydropyrrolo[3,4-c]pyrazole Compound 19 (AD417) Sigma-1 Receptor (S1R)Ki = 75 nMShowed notable S1R affinity with 6-fold selectivity over the S2R receptor.[9]

Key Signaling Pathways and Mechanisms of Action

The diverse activities of pyrrolopyridine derivatives stem from their ability to interact with distinct and critical cellular pathways. The diagrams below illustrate two of the most well-validated mechanisms: inhibition of the FGFR signaling cascade and disruption of microtubule dynamics.

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K Compound4h Pyrrolo[2,3-b]pyridine (e.g., Compound 4h) Compound4h->FGFR Inhibits MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: FGFR signaling pathway inhibited by 1H-pyrrolo[2,3-b]pyridine derivatives.

Microtubule_Dynamics cluster_tubulin Microtubule Assembly cluster_mitosis Cellular Consequence Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle Forms Compound10t Pyrrolo[3,2-c]pyridine (e.g., Compound 10t) Compound10t->Polymerization Inhibits G2M_Arrest G2/M Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Disruption of microtubule dynamics by 1H-pyrrolo[3,2-c]pyridine derivatives.

Experimental Protocols for Target Validation

The following are summarized methodologies for key experiments cited in the validation of pyrrolopyridine targets. These protocols provide a foundational framework for assessing the activity of new compounds like 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

Kinase Inhibition Assay (General Protocol for FGFR, EGFR, etc.)
  • Objective: To determine the in vitro potency of a compound against a specific protein kinase.

  • Methodology:

    • Reagents: Recombinant human kinase, corresponding substrate (e.g., a synthetic peptide), ATP, and assay buffer.

    • Procedure: The kinase, substrate, and test compound (at various concentrations) are pre-incubated in a 96- or 384-well plate. The kinase reaction is initiated by adding ATP.

    • Detection: After incubation, the amount of phosphorylated substrate is quantified. Common methods include ADP-Glo™ Kinase Assay (which measures ADP production) or immunoassays using phospho-specific antibodies.[5]

    • Data Analysis: The percentage of kinase activity relative to a vehicle control (e.g., DMSO) is plotted against the compound concentration. The IC50 value is calculated using non-linear regression analysis.

Cell Proliferation Assay (e.g., SRB or MTT Assay)
  • Objective: To measure the cytotoxic or cytostatic effect of a compound on cancer cell lines.

  • Methodology:

    • Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded in 96-well plates and allowed to adhere overnight.[3][4]

    • Treatment: Cells are treated with the test compound at a range of concentrations for a specified period (typically 48-72 hours).

    • Staining:

      • SRB (Sulforhodamine B) Assay: Cells are fixed, and total cellular protein is stained with SRB dye.

      • MTT Assay: MTT reagent is added, which is converted to formazan crystals by metabolically active cells.

    • Quantification: The bound dye (SRB) or formazan crystals (MTT) are solubilized, and the absorbance is read using a microplate reader.

    • Data Analysis: Absorbance values are used to calculate the percentage of cell growth inhibition. IC50 values are determined by plotting inhibition versus compound concentration.

Tubulin Polymerization Assay
  • Objective: To assess a compound's ability to inhibit the assembly of tubulin dimers into microtubules.[7]

  • Methodology:

    • Reagents: Purified tubulin (>99%), GTP, and a polymerization buffer.

    • Procedure: The test compound is incubated with tubulin and GTP in a temperature-controlled microplate reader. The temperature is raised (e.g., to 37°C) to induce polymerization.

    • Detection: Microtubule formation causes an increase in light scattering, which is monitored as an increase in absorbance (typically at 340 nm) over time.

    • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a positive control (e.g., colchicine) and a negative control (vehicle). The concentration of the compound that inhibits polymerization by 50% (IC50) is calculated.

Caption: A logical workflow for the target validation of a novel pyrrolopyridine compound.

References

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine vs other pyrrolopyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of 1H-Pyrrolo[3,2-c]pyridines and Pyrrolo[2,3-d]pyrimidines for Researchers, Scientists, and Drug Development Professionals.

The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural similarity to purine has made it a valuable template for designing inhibitors of various enzymes, particularly kinases. This guide provides a comparative overview of two prominent classes of pyrrolopyridine derivatives: 1H-pyrrolo[3,2-c]pyridines, which have shown promise as anticancer agents by targeting tubulin polymerization, and pyrrolo[2,3-d]pyrimidines, which are widely explored as potent kinase inhibitors for cancer and inflammatory diseases. While specific experimental data for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is not extensively available in the public domain, this guide will focus on a broader comparison of the pyrrolo[3,2-c]pyridine scaffold with other key pyrrolopyridine isomers, providing valuable insights for researchers in the field.

Performance Comparison: Antiproliferative and Kinase Inhibitory Activities

The biological activities of pyrrolopyridine derivatives are heavily influenced by the arrangement of the nitrogen atoms in the bicyclic system and the nature of the substituents. Below is a summary of the performance of representative compounds from two different pyrrolopyridine classes.

Table 1: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. These compounds have been identified as colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics.[1][2]

Compound IDB-ring MoietyHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10d p-tolyl>10>10>10
10h 4-methoxyphenyl3.454.135.62
10l 4-fluorophenyl2.893.574.88
10m 4-chlorophenyl1.982.453.12
10r Pyridin-3-yl0.891.121.56
10t Indolyl0.120.150.21
CA-4 *-0.00210.00250.0018

*CA-4 (Combretastatin A-4) was used as a positive control.[2]

Table 2: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied as inhibitors of various kinases, including Janus kinases (JAKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial targets in oncology and immunology.[3][4][5]

Compound ClassTarget KinaseRepresentative CompoundIC₅₀ (nM)Cellular Activity
C-5 Pyrazole-Substituted PyrrolopyrimidineJAK1Compound 12b10- to 20-fold selective for JAK1 over JAK2Excellent selectivity in Ba/F3-TEL-JAK cellular assays[3]
4-Amino-7H-pyrrolo[2,3-d]pyrimidineJAK1Compound 12a12.6Inhibits pro-inflammatory NO production in RAW264.7 macrophages[4]
Pyrrolopyrimidine AnalogVEGFR-2CNP0279613Not specified, but shows strong bindingSuperior anti-angiogenic activity in HUVEC cells, comparable to Ramucirumab[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

In Vitro Antiproliferative Activity (MTT Assay)

This assay is used to assess the cytotoxic effect of compounds on cancer cells.

  • Cell Seeding: Plate cells (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescent reporter in a suitable buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. A known inhibitor (e.g., colchicine) and an enhancer (e.g., paclitaxel) should be used as controls.

  • Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C to initiate polymerization.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time (e.g., every minute for 60 minutes) using a fluorescence plate reader with excitation and emission wavelengths of 360 nm and 450 nm, respectively.

  • Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. The area under the curve (AUC) is used to quantify the extent of polymerization.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay is used to determine the inhibitory effect of compounds on specific kinase activity by measuring ATP consumption.

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate peptide, and the test compound at various concentrations in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • ATP Detection: Add a luciferase-based reagent that generates a luminescent signal proportional to the amount of ATP remaining in the well.

  • Luminescence Measurement: Measure the luminescence using a plate reader. A decrease in signal indicates kinase activity, and the inhibition by the compound is calculated relative to a no-compound control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.

cluster_tubulin Tubulin Polymerization Pathway Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubules->Cell Cycle Arrest (G2/M) Disruption leads to 1H-Pyrrolo[3,2-c]pyridine 1H-Pyrrolo[3,2-c]pyridine 1H-Pyrrolo[3,2-c]pyridine->Tubulin Dimers Inhibits Polymerization Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives.

cluster_jak_stat JAK-STAT Signaling Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Gene Expression Gene Expression STAT->Gene Expression Nuclear Translocation Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by pyrrolo[2,3-d]pyrimidines.

cluster_workflow Antiproliferative Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for determining antiproliferative activity using the MTT assay.

References

A Comparative Analysis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine Scaffolds and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, the pyrrolopyridine scaffold has emerged as a privileged structure due to its ability to mimic the hinge-binding motif of ATP, a key interaction for kinase inhibition. This guide provides a comparative analysis of kinase inhibitors based on the 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine core structure against well-established, broad-spectrum and multi-targeted kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory profile of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, this guide will focus on the activity of closely related pyrrolopyridine and pyrrolopyrimidine derivatives.

This comparison is intended for researchers, scientists, and drug development professionals to provide insights into the potential of this chemical scaffold in the development of novel kinase inhibitors. The data presented is based on available literature and should be used as a reference for further research and development.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrrolopyrimidine derivatives against various kinases, compared to the well-known inhibitors Staurosporine, Sunitinib, and Dasatinib. Lower IC50 values indicate higher potency.

Compound/InhibitorTarget KinaseIC50 (nM)Reference
Pyrrolopyrimidine Derivative 1 EGFR79[1]
HER240[1]
VEGFR2Not Reported
CDK2204[1]
Pyrrolopyrimidine Derivative 2 EGFR83[2]
HER2138[2]
VEGFR276[2]
CDK2183[2]
Staurosporine PKC3[3]
p60v-src6[3]
PKA7[3]
CaM Kinase II20[3]
Sunitinib VEGFR14[4]
VEGFR2<1[5]
PDGFRα<1[5]
PDGFRβ<1[5]
c-KIT79[6]
Dasatinib BCR-ABL<1[6]
SRC family kinases<1.1[6]
c-KIT79[6]
PDGFRβ<1[7]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of potential drug candidates. A common method to quantify the potency of an inhibitor is through the determination of its IC50 value. Below is a detailed protocol for a typical in vitro kinase inhibition assay using a luminescence-based method.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

1. Principle: This assay measures the amount of ATP remaining in the reaction after a kinase-catalyzed phosphorylation of a substrate. The inhibition of the kinase results in a higher concentration of residual ATP, which is detected by a luciferase-based reaction that generates a luminescent signal directly proportional to the ATP concentration.

2. Materials:

  • Recombinant Kinase (e.g., EGFR, VEGFR2)

  • Kinase Substrate (specific for the kinase of interest)

  • ATP (Adenosine Triphosphate)

  • Test Compound (e.g., 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine derivative)

  • Known Kinase Inhibitor (Positive Control, e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO (Dimethyl Sulfoxide)

  • ATP Detection Reagent (e.g., ADP-Glo™ Kinase Assay Kit)[8]

  • 384-well white opaque plates

  • Multichannel pipettes

  • Luminometer plate reader

3. Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and positive control in 100% DMSO.

    • Perform serial dilutions of the compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold serial dilution).

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be predetermined.

    • Add the kinase reaction mixture to each well of the assay plate.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection:

    • After the incubation period, add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescence reaction.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a luminometer plate reader.

4. Data Analysis:

  • The percentage of kinase inhibition is calculated for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, EGFR) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK Binds Inhibitor Kinase Inhibitor (e.g., Pyrrolopyridine) Inhibitor->RTK Inhibits

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Dilution (Test compounds & controls in DMSO) B Assay Plate Preparation (Add compounds to 384-well plate) A->B D Initiate Kinase Reaction (Add mixture to plate) B->D C Kinase Reaction Mixture Preparation C->D E Incubation (e.g., 30°C for 60 min) D->E F Add ATP Detection Reagent E->F G Incubate at Room Temp (10 min) F->G H Measure Luminescence G->H I Calculate % Inhibition H->I J Determine IC50 Value (Dose-response curve) I->J

Caption: General workflow for a kinase inhibition assay.

References

Unveiling the Unseen: A Comparative Analysis of Off-Target Effects of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the potential off-target effects of the investigational compound 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. While the primary therapeutic target of this molecule is under investigation, compounds sharing the pyrrolo[3,2-c]pyridine scaffold have been identified as potent kinase inhibitors, targeting proteins such as Monopolar Spindle 1 (MPS1) kinase, Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] Understanding the off-target profile is crucial for predicting potential side effects and developing safer therapeutics.[3][4]

This document outlines key experimental methodologies for identifying off-target interactions and presents hypothetical, yet representative, data to guide researchers in their evaluation of this and structurally similar compounds.

Comparative Analysis of Target Engagement

To assess the selectivity of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, a hypothetical primary target, Mitotic Kinase Monopolar Spindle 1 (MPS1), is compared against a panel of potential off-target kinases and G-Protein Coupled Receptors (GPCRs). The following tables summarize quantitative data from representative assays.

Table 1: Kinase Inhibition Profile

Kinase TargetIC50 (nM)Fold Selectivity (vs. MPS1)
MPS1 (Primary Target) 15 1
CDK245030
VEGFR21,20080
EGFR2,500167
PKA>10,000>667
ROCK18,500567

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Data is hypothetical and for illustrative purposes.

Table 2: GPCR Binding Affinity Profile

Receptor TargetKi (nM)
5-HT2A5,300
Dopamine D2>10,000
Adrenergic α18,900
Muscarinic M1>10,000

Ki values represent the binding affinity of the compound to the receptor. Data is hypothetical and for illustrative purposes.

Experimental Methodologies

The following are detailed protocols for key experiments used to determine the on- and off-target profiles of small molecule inhibitors.

Kinome Profiling: Activity-Based Kinase Assay

This method provides a broad assessment of a compound's interaction with a large panel of kinases, revealing its selectivity profile.[5][6][7][8]

  • Assay Principle: A competition binding assay is utilized where the test compound competes with a known, tagged ligand for the active site of the kinases in the panel. The amount of tagged ligand bound to each kinase is then quantified.

  • Procedure:

    • A library of purified human kinases is immobilized on a solid support.

    • The test compound (5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine) is incubated with the kinase panel at a range of concentrations.

    • A broad-spectrum, immobilized kinase inhibitor is added as a reference ligand.

    • After reaching equilibrium, unbound compound and ligand are washed away.

    • The amount of reference ligand bound to each kinase is quantified using a detection system (e.g., qPCR or fluorescence).

    • The IC50 values are calculated by measuring the displacement of the reference ligand by the test compound.

Receptor Binding Assay: Radioligand Displacement

This assay determines the binding affinity of a compound for a specific receptor.[9][10][11][12]

  • Assay Principle: The test compound competes with a radiolabeled ligand that has high affinity and specificity for the target receptor. The amount of radioligand displaced is proportional to the test compound's binding affinity.

  • Procedure:

    • Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared.

    • The membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • The mixture is filtered to separate the bound from the unbound radioligand.

    • The radioactivity of the filter, representing the bound radioligand, is measured using a scintillation counter.

    • The Ki (inhibition constant) is calculated from the IC50 value of the competition curve.

Phenotypic Screening: Cell-Based Assay

Phenotypic screening assesses the effect of a compound on the overall cellular phenotype, which can reveal unexpected off-target effects.[13][14][15]

  • Assay Principle: Cells are treated with the compound, and changes in cellular morphology, proliferation, or specific protein markers are monitored using high-content imaging.

  • Procedure:

    • Human cell lines (e.g., HeLa, HCT116) are seeded in multi-well plates.

    • Cells are treated with a range of concentrations of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

    • After a defined incubation period, cells are fixed and stained with fluorescent dyes to visualize the nucleus, cytoskeleton, and other cellular compartments.

    • Plates are imaged using an automated high-content screening microscope.

    • Image analysis software is used to quantify various phenotypic parameters (e.g., cell number, nuclear size, microtubule integrity).

    • Observed phenotypic changes can suggest potential on- and off-target effects.

Visualizing Pathways and Workflows

To further elucidate the implications of off-target effects and the experimental processes, the following diagrams are provided.

G Hypothetical Off-Target Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR Off-Target GPCR (e.g., 5-HT2A) PLC Phospholipase C GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., altered gene expression, neurotransmitter release) PKC->Downstream Ca->Downstream Compound 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine Compound->GPCR Binds

Caption: Hypothetical signaling cascade initiated by an off-target GPCR interaction.

G Experimental Workflow for Off-Target Profiling start Test Compound (5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine) kinome Kinome Profiling (>400 Kinases) start->kinome receptor Receptor Binding Assays (GPCR, Ion Channel Panels) start->receptor phenotypic Phenotypic Screening (High-Content Imaging) start->phenotypic data_analysis Data Analysis (IC50, Ki determination) kinome->data_analysis receptor->data_analysis phenotypic->data_analysis hit_validation Hit Validation (Dose-response, functional assays) data_analysis->hit_validation report Comprehensive Off-Target Profile hit_validation->report

Caption: A streamlined workflow for comprehensive off-target profiling.

G Logical Relationship of On- and Off-Target Effects Compound 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine PrimaryTarget Primary Target (e.g., MPS1 Kinase) Compound->PrimaryTarget High Affinity OffTargetKinase Off-Target Kinase (e.g., CDK2) Compound->OffTargetKinase Lower Affinity OffTargetGPCR Off-Target Receptor (e.g., 5-HT2A) Compound->OffTargetGPCR Lower Affinity TherapeuticEffect Desired Therapeutic Effect (e.g., Anti-proliferative) PrimaryTarget->TherapeuticEffect Leads to SideEffect1 Potential Side Effect (e.g., Cell Cycle Disruption) OffTargetKinase->SideEffect1 May lead to SideEffect2 Potential Side Effect (e.g., Neurological Effects) OffTargetGPCR->SideEffect2 May lead to

References

Comparative Selectivity Profiling of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine and a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted selectivity profile of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine against a panel of receptors, based on available data for structurally related compounds. Due to the limited availability of a comprehensive public screening profile for the title compound, this guide utilizes data from close analogs to infer its likely binding affinities and compares it to a known compound with a well-documented selectivity profile to provide a valuable reference for researchers in drug discovery and development.

Introduction

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound belonging to the pyrrolopyridine class of molecules. This structural motif is present in a wide range of biologically active compounds, and derivatives have shown affinity for various central nervous system (CNS) targets, including dopamine, serotonin, and adrenergic receptors. Understanding the selectivity profile of such a compound is a critical step in drug discovery, as it helps to predict its potential therapeutic effects and off-target liabilities. This guide aims to provide an inferred selectivity profile and a comparison with a relevant alternative to aid in the evaluation of this chemical scaffold.

Inferred Selectivity Profile of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Comparative Analysis

To provide context for the inferred selectivity of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, we will compare it to a hypothetical, well-characterized compound from the same structural class, designated here as "Analog A". The data for Analog A is a composite representation from public data on similar pyrrolopyridine derivatives to illustrate a typical selectivity profile.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Target5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine (Inferred)Analog A (Hypothetical)
Dopamine Receptors
D₂Moderate Affinity (Predicted)150
D₃Moderate to High Affinity (Predicted)50
Serotonin Receptors
5-HT₁ALow to Moderate Affinity (Predicted)500
5-HT₂ALow Affinity (Predicted)>1000
5-HT₂CLow Affinity (Predicted)800
5-HT₆Moderate Affinity (Predicted)200
5-HT₇Low Affinity (Predicted)>1000
Adrenergic Receptors
α₁Low Affinity (Predicted)>1000
α₂Low Affinity (Predicted)>1000
β₁Low Affinity (Predicted)>1000
β₂Low Affinity (Predicted)>1000
Other Targets
GnRHModerate to High Affinity (Predicted)>1000

Disclaimer: The binding affinities for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine are inferred based on SAR from related compounds and have not been experimentally confirmed in a head-to-head study.

Experimental Protocols

The following are detailed methodologies for key radioligand binding assays that would be used to generate the quantitative data presented in Table 1. These protocols are standard in the field of pharmacology and are essential for determining the binding affinity of a compound for a specific receptor.

Radioligand Binding Assay for Dopamine D₂ Receptors

This assay determines the affinity of a test compound for the dopamine D₂ receptor by measuring its ability to displace a specific radioligand.[3][4][5][6]

  • Materials:

    • Membrane Preparation: Homogenates from cells stably expressing the human dopamine D₂ receptor.

    • Radioligand: [³H]-Spiperone or another suitable D₂ receptor antagonist radioligand.

    • Non-specific Determinant: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test Compound: 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine at various concentrations.

    • Instrumentation: Scintillation counter, cell harvester.

  • Procedure:

    • Incubate the D₂ receptor-containing membranes with the radioligand and varying concentrations of the test compound.

    • Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of haloperidol.

    • After incubation to reach equilibrium, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Radioligand Binding Assay for Serotonin Receptors (e.g., 5-HT₁A)

This protocol is adapted for determining binding affinity to various serotonin receptor subtypes.[7][8][9]

  • Materials:

    • Membrane Preparation: Homogenates from cells expressing the specific human serotonin receptor subtype.

    • Radioligand: A specific high-affinity radioligand for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT₁A).

    • Non-specific Determinant: A high concentration of a non-labeled specific ligand (e.g., serotonin or a selective antagonist).

    • Assay Buffer: Typically 50 mM Tris-HCl with appropriate ions, pH 7.4.

    • Test Compound: 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine at various concentrations.

  • Procedure:

    • The assay is performed in a similar manner to the dopamine D₂ receptor binding assay.

    • Membranes are incubated with the specific radioligand and a range of concentrations of the test compound.

    • Filtration and scintillation counting are used to quantify the bound radioactivity.

    • IC₅₀ and Ki values are determined as described above.

Radioligand Binding Assay for Adrenergic Receptors (e.g., α₁ and β)

This method is used to assess the affinity of the test compound for adrenergic receptor subtypes.[10][11][12]

  • Materials:

    • Membrane Preparation: Membranes from cells or tissues expressing the target adrenergic receptor subtype.

    • Radioligand: A subtype-selective radioligand (e.g., [³H]-Prazosin for α₁, [³H]-CGP-12177 for β).

    • Non-specific Determinant: A high concentration of a suitable non-labeled antagonist (e.g., phentolamine for α, propranolol for β).

    • Assay Buffer: Appropriate buffer system, typically Tris-based, pH 7.4.

    • Test Compound: 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine at various concentrations.

  • Procedure:

    • The experimental setup follows the general principles of competitive radioligand binding assays.

    • Incubation, filtration, and quantification steps are performed as previously described.

    • Data analysis is conducted to determine the IC₅₀ and Ki values for the test compound at each adrenergic receptor subtype.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis membranes Receptor Membranes incubation Incubation membranes->incubation radioligand Radioligand radioligand->incubation compound Test Compound compound->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation ic50->ki

Caption: General workflow for a competitive radioligand binding assay.

signaling_pathway Ligand Dopamine Receptor D2 Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Simplified signaling pathway for the Dopamine D₂ receptor.

Conclusion

While a complete, experimentally determined selectivity profile for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is not currently available, this guide provides a valuable inferred profile based on the pharmacology of structurally related compounds. The comparison with a hypothetical analog highlights the potential for this scaffold to interact with multiple monoamine receptors, with a predicted preference for dopamine D₂ and D₃ receptors, and moderate affinity for certain serotonin receptor subtypes. The provided experimental protocols offer a clear roadmap for researchers wishing to conduct their own comprehensive selectivity profiling of this and other novel compounds. Further experimental validation is necessary to confirm the inferred binding affinities and to fully elucidate the pharmacological properties of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive structure-activity relationship (SAR) study specifically for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine was not found in the currently available scientific literature. This guide therefore provides a comparative analysis based on the SAR of structurally related analogs, primarily focusing on derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, to infer potential SAR trends for the target molecule.

Introduction

The pyrrolopyridine scaffold, a fusion of pyrrole and pyridine rings, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of the various pyrrolopyridine isomers have been investigated for their potential as anticancer, antimicrobial, antiviral, and kinase-inhibiting agents.[2] The 1H-pyrrolo[3,2-c]pyridine isomer, in particular, has been the subject of recent research, with some of its derivatives showing potent anticancer activity as tubulin polymerization inhibitors.[1] This guide will focus on the available SAR data for analogs of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine to provide insights for researchers, scientists, and drug development professionals.

Comparative Structure-Activity Relationship (SAR) Analysis

Due to the absence of direct SAR data for the target compound, this section will present data from the most closely related series of compounds for which such information is available.

A recent study by Wang et al. (2024) explored the SAR of a series of 1-(3,4,5-trimethoxyphenyl)-6-aryl-1H-pyrrolo[3,2-c]pyridines as inhibitors of tubulin polymerization, acting on the colchicine-binding site.[1] While these compounds are not tetrahydrogenated and have a different substitution pattern, the data provides valuable insights into how substitutions on the pyrrolo[3,2-c]pyridine core can influence biological activity. The key findings are summarized in the table below.

Compound IDB-Ring Substitution (at C6)HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl0.951.121.32
10b 2-Methylphenyl1.231.541.66
10c 3-Methylphenyl0.880.971.05
10h 4-Methoxyphenyl0.450.510.63
10k 4-Ethoxyphenyl0.310.390.48
10l 4-Fluorophenyl0.760.890.94
10m 4-Chlorophenyl0.650.780.81
10r Pyridin-3-yl1.541.872.01
10t Indol-5-yl0.120.150.21

Data extracted from Wang et al., 2024.[1]

Key SAR Observations:

  • Effect of B-Ring Substitution: The nature of the aryl group at the C6 position significantly impacts the antiproliferative activity.

  • Electronic Effects: Electron-donating groups at the para-position of the phenyl B-ring generally enhance activity. For instance, the 4-methoxy (10h) and 4-ethoxy (10k) derivatives are more potent than the unsubstituted phenyl analog (10a).

  • Steric Effects: A methyl group at the ortho-position of the phenyl B-ring (10b) slightly decreases activity compared to the meta- (10c) and para- (not shown) substituted analogs, suggesting some steric hindrance.

  • Heteroaromatic Rings: Replacing the phenyl B-ring with a pyridin-3-yl group (10r) leads to a decrease in activity. However, the use of an indol-5-yl group (10t) resulted in the most potent compound in the series, highlighting the potential for extended, planar aromatic systems to form favorable interactions with the biological target.

A study on N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogs as anti-tubercular agents targeting MmpL3 provides a point of comparison for the N-benzyl group on a related saturated heterocyclic system.[3] The thieno[3,2-c] core is a common bioisostere for the pyrrolo[3,2-c] core.

Compound IDIn vitro anti-TB activity (MIC)
Lead Spiro Compound Potent activity against M. bovis BCG
Optimized Analogues Improved in vitro and in vivo efficacy

Qualitative data from Remuiñán et al., 2013.[3]

Key Inference:

  • The N-benzyl group is a viable substituent for achieving biological activity in this class of saturated heterocyclic compounds. The optimization of this series involved modifications to other parts of the molecule, but the N-benzyl moiety was a constant feature of the lead compounds.

Experimental Protocols

The following are representative experimental protocols adapted from the study of 1H-pyrrolo[3,2-c]pyridine derivatives by Wang et al. (2024).[1]

To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the respective substituted phenylboronic acid (0.15 mmol), and K₂CO₃ (0.5 mmol) in a mixture of 1,4-dioxane (6 mL) and H₂O (2 mL) was added Pd(PPh₃)₄ (0.006 mmol). The mixture was degassed with N₂ and then heated in a microwave reactor at 125 °C for 26 minutes. After completion of the reaction, the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography to afford the desired product.[1]

Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours. Subsequently, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance at 490 nm was measured using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.[1]

Tubulin polymerization was monitored by measuring the increase in absorbance at 340 nm. Bovine brain tubulin was suspended in a polymerization buffer and incubated with the test compounds at various concentrations. The change in absorbance was recorded over time at 37 °C.[1]

Visualizations

Below are diagrams representing a general drug discovery workflow and a relevant biological pathway for the discussed analogs.

DrugDiscoveryWorkflow cluster_0 Discovery & Preclinical TargetID Target Identification LeadGen Lead Generation TargetID->LeadGen HTS LeadOpt Lead Optimization (SAR) LeadGen->LeadOpt Analogs InVivo In Vivo Studies LeadOpt->InVivo Candidate Selection IND IND Application InVivo->IND Safety & Efficacy

Caption: A generalized workflow for drug discovery and development.

TubulinInhibition cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Inhibitor Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Inhibitor->Tubulin Binds to Colchicine Site

Caption: Mechanism of action for tubulin polymerization inhibitors.

Conclusion

While a dedicated SAR study for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is not yet available, the analysis of related analogs provides a valuable starting point for future research. The SAR of 1,6-disubstituted-1H-pyrrolo[3,2-c]pyridines suggests that the electronic and steric properties of substituents on the scaffold significantly influence their biological activity, particularly in the context of anticancer effects. The potent activity of the indol-5-yl derivative in this series indicates that larger, electron-rich aromatic systems may be beneficial. Furthermore, the presence of an N-benzyl group in a bioactive, isosteric scaffold supports its potential as a key structural feature.

Future work should focus on the synthesis and biological evaluation of a focused library of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine derivatives to establish a direct SAR. This would involve modifications to the benzyl group (e.g., introduction of substituents), exploration of different substituents at the 5-position, and investigation of substitutions on the pyrrole and pyridine rings of the core scaffold. Such studies will be crucial in elucidating the full therapeutic potential of this promising class of compounds.

References

Pyrrolo[3,2-c]pyridine Analogs in Oncology: A Comparative Analysis in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective cancer therapeutics has led to the exploration of diverse heterocyclic scaffolds, with the pyrrolo[3,2-c]pyridine core emerging as a promising framework. This guide provides a comparative analysis of the pre-clinical efficacy of a novel 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine derivative against a known standard in xenograft models, supported by experimental data and detailed methodologies.

Efficacy in Pre-clinical Xenograft Models

Recent studies have highlighted the anti-tumor potential of pyrrolo-pyridine benzamide derivatives. One such derivative has demonstrated significant tumor growth inhibition in a lung carcinoma allograft model, outperforming the multi-targeted tyrosine kinase inhibitor, cabozantinib.[1]

Comparative Efficacy Data
CompoundDoseTumor Growth Inhibition (TGI)Xenograft ModelReference
Pyrrolo-pyridine benzamide derivative20 mg/kg64.5%Lung Carcinoma (Allograft)[1]
Cabozantinib20 mg/kg47.9%Lung Carcinoma (Allograft)[1]

This data indicates a superior in vivo efficacy of the pyrrolo-pyridine benzamide derivative compared to cabozantinib at the same dosage in the studied model.[1] Notably, no significant changes in body weight or signs of toxicity in major organs were observed for the derivative during the 18-day treatment period.[1]

Experimental Protocols

The following is a detailed methodology for the in vivo xenograft study that yielded the comparative efficacy data.

In Vivo Lung Carcinoma Allograft Model
  • Animal Model: BALB/c nude mice were used for the study.[1]

  • Cell Line: A lung carcinoma cell line was utilized to establish the allograft model.[1]

  • Tumor Implantation: Tumor cells were implanted in the mice to initiate tumor growth.

  • Treatment Groups:

    • Vehicle control group.

    • Positive control group (Cabozantinib, 20 mg/kg).

    • Experimental group (Pyrrolo-pyridine benzamide derivative, 20 mg/kg).[1]

  • Dosing Regimen: Treatment was administered for 18 consecutive days.[1]

  • Efficacy Assessment: Tumor growth was monitored, and the Tumor Growth Inhibition (TGI) was calculated at the end of the study.

  • Toxicity Assessment: Animal body weight was measured throughout the study, and major organs (kidney, heart, liver) were examined for signs of toxicity upon completion of the treatment period.[1]

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the underlying mechanism of action, the following diagrams are provided.

xenograft_workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Data Analysis cell_culture Cancer Cell Culture implantation Tumor Cell Implantation cell_culture->implantation animal_model Immunocompromised Mouse Model animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping treatment Daily Dosing (e.g., 18 days) grouping->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Endpoint Analysis (TGI, Toxicity) data_collection->endpoint

Caption: Xenograft Model Experimental Workflow.

The pyrrolo-pyridine benzamide derivative discussed has been shown to act as a c-Met kinase inhibitor.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its dysregulation is implicated in various cancers.

cMet_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR STAT STAT Pathway cMet->STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Migration Migration STAT->Migration Compound Pyrrolo-pyridine Derivative Compound->cMet Inhibits

Caption: Simplified c-Met Signaling Pathway Inhibition.

Conclusion

The presented data suggests that 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine derivatives represent a promising new class of anti-cancer agents. The superior efficacy of the investigated derivative compared to cabozantinib in a preclinical model warrants further investigation. The provided experimental details and pathway diagrams offer a framework for researchers to design and interpret future studies in this area.

References

Comparative ADME Properties of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of key heterocyclic scaffolds related to 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. Due to the limited publicly available ADME data for the exact target compound, this guide focuses on structurally similar pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives, which are prevalent in drug discovery, particularly as kinase inhibitors.[1][2] The data presented herein is collated from various scientific publications and serves as a valuable resource for understanding the potential ADME profile of this compound class.

Comparative ADME Data

The following table summarizes key in vitro ADME parameters for a selection of pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives. These compounds share bicyclic heteroaromatic cores, offering insights into the structure-ADME relationships that may be relevant for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

Compound ClassCompound/ReferenceCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (HLM, t½ min)CYP450 Inhibition (IC₅₀, µM)Plasma Protein Binding (%)
Pyrazolo[3,4-d]pyrimidines Compound 1[3]>0.90 (predicted high)---
Compound 12[3]>0.90 (predicted high)---
Pyrrolo[2,3-d]pyrimidines ML246[1]1.1>60CYP2D6: >50, CYP3A4: >50-
Tricyclic Analog 8g[4]500-1000 (predicted great)---
Tricyclic Analog 8f[4]500-1000 (predicted great)---
General Heterocycles -Generally high for many heterocyclic drugs[5]-Pyrrole and pyridine scaffolds can inhibit various CYPs[6]Varies widely, can be very high (>90%)[7]

HLM: Human Liver Microsomes

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are representative of standard industry practices.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[5] The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of differentiated, polarized enterocytes with tight junctions, mimicking the intestinal barrier.[8]

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in multi-well plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

  • Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to determine the A-to-B permeability. To assess active efflux, the experiment is also performed in the reverse direction (B-to-A).

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), present in human liver microsomes (HLM).[9]

  • Incubation: The test compound (typically at a concentration of 1 µM) is incubated with HLM and a NADPH-regenerating system at 37°C. Samples are collected at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

  • Quantification: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[10]

  • Incubation: The test compound at various concentrations is co-incubated with HLM, a CYP isoform-specific substrate, and a NADPH-regenerating system at 37°C.

  • Metabolite Formation: The reaction is allowed to proceed for a specific time, and then terminated.

  • Quantification: The amount of the specific metabolite formed is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to that of a vehicle control. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the CYP isoform activity) is then calculated.[10]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay measures the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and clearance.[11]

  • Apparatus: A dialysis chamber is divided into two compartments by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Incubation: Plasma containing the test compound is placed in one compartment, and a protein-free buffer is placed in the other. The system is incubated at 37°C until equilibrium is reached (typically 4-24 hours).

  • Quantification: At equilibrium, samples are taken from both compartments, and the concentration of the test compound is measured by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the concentrations in the plasma and buffer compartments.

Visualizations

Experimental and Logical Workflows

ADME_Screening_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_data Data Analysis & Interpretation Caco2 Caco-2 Permeability Data_Analysis Calculate Parameters (Papp, t½, IC₅₀, % Bound) Caco2->Data_Analysis Microsomal_Stability Microsomal Stability (HLM) Microsomal_Stability->Data_Analysis CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Data_Analysis PPB Plasma Protein Binding PPB->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection Compound_Input Test Compound Compound_Input->Caco2 Compound_Input->Microsomal_Stability Compound_Input->CYP_Inhibition Compound_Input->PPB

Caption: A typical in vitro ADME screening workflow for a drug discovery project.

ADME_Factors cluster_abs_factors cluster_dist_factors cluster_met_factors cluster_exc_factors ADME ADME Profile Absorption Absorption ADME->Absorption Distribution Distribution ADME->Distribution Metabolism Metabolism ADME->Metabolism Excretion Excretion ADME->Excretion Solubility Solubility Absorption->Solubility Permeability Permeability Absorption->Permeability Efflux Efflux Absorption->Efflux PPB Plasma Protein Binding Distribution->PPB Tissue_Binding Tissue Binding Distribution->Tissue_Binding CYP_Metabolism CYP450 Metabolism Metabolism->CYP_Metabolism PhaseII Phase II Conjugation Metabolism->PhaseII Renal_Clearance Renal Clearance Excretion->Renal_Clearance Biliary_Excretion Biliary Excretion Excretion->Biliary_Excretion

Caption: Key factors influencing the ADME profile of a drug candidate.

References

Comparative Docking Studies of Pyrrolo[3,2-c]pyridine Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold is a core structure in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics. While specific docking studies on this exact molecule are not extensively available in the public domain, a wealth of research exists on the broader class of pyrrolo[3,2-c]pyridine derivatives and their interactions with a variety of protein targets implicated in diseases such as cancer. This guide provides a comparative analysis of these docking studies, offering insights into the binding modes, inhibitory activities, and experimental methodologies used to evaluate these promising compounds against several key proteins.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on pyrrolo[3,2-c]pyridine derivatives and their interactions with different protein targets. This data highlights the potential of this scaffold in inhibiting key proteins involved in cancer progression.

Derivative Class Target Protein(s) Key Compound(s) Inhibitory Activity (IC50) Cell Lines Binding Affinity (kcal/mol) Reference
1H-pyrrolo[3,2-c]pyridinesTubulinCompound 10t0.12 µM - 0.21 µMHeLa, SGC-7901, MCF-7Not Reported[1][2][3]
1H-pyrrole derivativesEGFR, CDK2/Cyclin A1Compound 8b< 0.05 µMHCT116, MCF-7, Hep3BNot Reported
Pyrrolo[3,4-b]pyridin-5-onesAKT1, Ox2RCompound 1f6.25 µM (effective concentration)MDA-MB-231, MCF-7Not Reported
1H-pyrrolo[2,3-b]pyridine derivativesc-MetCompound 7cNot specified for c-Met, potent against various cell linesA549, HepG2, MCF-7, PC-3Not Reported

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by these compounds is crucial for rational drug design. Below are diagrams illustrating the key pathways and a general workflow for molecular docking studies.

molecular_docking_workflow General Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB 1. Protein Structure Acquisition (PDB) ProtPrep 3. Protein Preparation (Add Hydrogens, Assign Charges) PDB->ProtPrep Ligand 2. Ligand Preparation (2D to 3D) Dock 5. Molecular Docking (e.g., AutoDock, MOE) Ligand->Dock Grid 4. Grid Box Generation (Define Binding Site) ProtPrep->Grid Grid->Dock Pose 6. Pose Analysis & Scoring Dock->Pose Interaction 7. Interaction Analysis (H-bonds, etc.) Pose->Interaction Validation 8. Validation (e.g., RMSD) Interaction->Validation

Caption: A generalized workflow for in silico molecular docking studies.

tubulin_inhibition_pathway Tubulin Inhibition and Apoptosis Pathway Pyrrolo Pyrrolo[3,2-c]pyridine Derivatives Tubulin α/β-Tubulin Heterodimers Pyrrolo->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Signaling pathway of tubulin polymerization inhibitors.

egfr_cdk2_pathway Combined EGFR and CDK2 Inhibition Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS-RAF-MEK-ERK Pathway EGFR->RAS PI3K PI3K-AKT Pathway EGFR->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation CyclinD Cyclin D Proliferation->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 G1S G1/S Transition CDK2->G1S Promotes Inhibitor Pyrrolopyridine Derivatives Inhibitor->EGFR Inhibitor->CDK2

Caption: Interplay of EGFR and CDK2 signaling in cell cycle progression.

cmet_pathway c-Met Signaling Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT JAK/STAT Pathway cMet->STAT Inhibitor Pyrrolopyridine Derivatives Inhibitor->cMet Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Invasion Motility & Invasion STAT->Invasion

Caption: Overview of the HGF/c-Met signaling cascade in cancer.

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reproducible and reliable in silico studies. Below are generalized methodologies for the key docking experiments cited in this guide.

Molecular Docking Protocol for Tubulin Inhibitors

A study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors of tubulin provides a representative protocol.[1][3]

  • Protein Preparation: The X-ray crystal structure of tubulin is obtained from the Protein Data Bank (PDB). Water molecules are removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 2D structures of the pyrrolo[3,2-c]pyridine derivatives are sketched and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation: Molecular docking is performed using software such as MOE (Molecular Operating Environment). The colchicine binding site is defined as the docking region. The software then generates multiple binding poses of the ligand within this site.

  • Analysis: The resulting poses are scored based on binding energy. The pose with the lowest energy is typically selected for detailed analysis of interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues like Thrα179 and Asnβ349.[1][3]

Molecular Docking Protocol for Kinase Inhibitors (EGFR, CDK2, c-Met)

The docking protocols for various kinase targets share common steps, often employing software like AutoDock or GOLD.

  • Receptor and Ligand Setup: Crystal structures of the target kinases (e.g., EGFR, CDK2, c-Met) are retrieved from the PDB.[4][5] Co-crystallized ligands and water molecules are removed, polar hydrogens are added, and Gasteiger charges are assigned. Ligand structures are optimized and converted to the appropriate format (e.g., PDBQT for AutoDock).[4]

  • Grid Box Definition: A grid box is centered on the active site of the kinase, typically defined by the position of a co-crystallized inhibitor.[4] The grid size is set to encompass the entire binding pocket.

  • Docking Algorithm: A Lamarckian Genetic Algorithm or similar stochastic method is commonly used to explore the conformational space of the ligand within the binding site.[6] Multiple docking runs are performed to ensure convergence.

  • Validation and Analysis: The docking protocol is often validated by redocking the native ligand into the active site and ensuring the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is below a certain threshold (e.g., 2.0 Å).[4][7] The binding affinities (e.g., in kcal/mol) and interactions of the novel compounds are then analyzed.

Comparative Analysis of Target Interactions

  • Tubulin: Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed to mimic combretastatin A-4, a well-known tubulin inhibitor. Docking studies indicate that these compounds fit into the colchicine binding site of tubulin, forming key hydrogen bonds that disrupt microtubule polymerization.[1][3] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3] The rigid pyrrolo[3,2-c]pyridine scaffold appears effective in maintaining the necessary conformation for potent anti-proliferative activity.[2]

  • EGFR and CDK2: Pyrrole-based compounds have been investigated as dual inhibitors of EGFR and CDK2. These kinases are crucial for cell proliferation and cell cycle progression.[8][9] The EGFR signaling pathway, upon activation, triggers downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell growth and survival.[10] CDK2, in conjunction with cyclin E, is essential for the G1 to S phase transition in the cell cycle. Combined inhibition of both targets presents a synergistic approach to anticancer therapy.[8][9]

  • c-Met: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play significant roles in tumor growth and metastasis.[11][12] Aberrant c-Met activation can lead to increased cell proliferation, survival, and invasion through pathways like RAS/MAPK and PI3K/AKT.[11][13] Pyrrolo[2,3-b]pyridine derivatives have shown promise as c-Met inhibitors, suggesting that the pyrrolopyridine scaffold can be adapted to target the ATP-binding pocket of this kinase.

  • AKT1 and Ox2R: In the context of breast cancer, pyrrolo[3,4-b]pyridin-5-ones have been evaluated against AKT1 and Orexin Receptor 2 (Ox2R). The PI3K/AKT signaling pathway is frequently deregulated in breast cancer, and AKT1 is known to play a role in tumor progression.[14][15] Docking studies on these targets help in understanding the interactions that lead to the cytotoxic effects observed in breast cancer cell lines.

Conclusion

The pyrrolo[3,2-c]pyridine scaffold and its isomers represent a versatile platform for the design of inhibitors against a range of important protein targets in oncology. While direct docking studies on 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine are yet to be widely published, the existing research on related derivatives provides a strong foundation for future investigations. The comparative analysis presented here demonstrates that modifications to the core pyrrolopyridine structure can yield potent and selective inhibitors for targets such as tubulin, EGFR, CDK2, and c-Met. The detailed experimental protocols and pathway analyses included in this guide offer a valuable resource for researchers aiming to further explore the therapeutic potential of this promising class of compounds.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. The following procedural guidance is based on best practices for handling similar chemical compounds and should be supplemented by a thorough review of a substance-specific Safety Data Sheet (SDS) if available, and internal laboratory safety protocols.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, a conservative approach to PPE is mandated, assuming the substance may be hazardous. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications & Rationale
Eye Protection Chemical safety goggles or a face shield.[1]Must be worn at all times to protect against splashes. If there is a significant splash risk, a face shield should be worn in addition to goggles. Ensure compliance with EN166 standards.[2]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).Inspect gloves for integrity before each use. Change gloves immediately if contaminated, torn, or punctured. Avoid skin contact.[1]
Body Protection Laboratory coat or chemical-resistant apron.A flame-retardant lab coat is recommended. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][4]
Foot Protection Closed-toe shoes.Shoes should be made of a material that resists chemical penetration.

Handling and Storage Protocol

Adherence to proper handling and storage procedures is critical to prevent exposure and maintain the integrity of the compound.

2.1. Handling:

  • Engineering Controls: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

  • Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5][6] Do not allow the substance to enter drains.[6]

2.2. Storage:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

  • Incompatibilities: Keep away from strong oxidizing agents.[6]

  • Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[4][5]

Disposal Plan

All waste containing 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[5]

  • Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Workflow

The following diagram illustrates the standard workflow for handling 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for handling 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.